molecular formula C8H7IN2O B1325015 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 913983-30-9

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1325015
CAS No.: 913983-30-9
M. Wt: 274.06 g/mol
InChI Key: IQHSOIXTQSRBLZ-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHSOIXTQSRBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640132
Record name 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913983-30-9
Record name 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913983-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50640132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 913983-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and patent databases has revealed a significant lack of in-depth technical information for 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine, CAS 913983-30-9. While the compound is available from commercial suppliers, detailed experimental protocols, extensive quantitative data, and specific biological activities or signaling pathway involvements are not publicly documented. This guide provides the available physicochemical data and offers context based on the broader class of pyrrolo[3,2-b]pyridine derivatives.

Core Compound Identification

Chemical Name: this compound CAS Number: 913983-30-9 Molecular Formula: C₈H₇IN₂O[1][2] Molecular Weight: 274.06 g/mol [1][3]

Structure:

Physicochemical Data

The following table summarizes the basic physicochemical properties of this compound, as collated from supplier information.

PropertyValueSource
Molecular FormulaC₈H₇IN₂O[1][2]
Molecular Weight274.06 g/mol [1][3]
AppearanceSolid (form may vary)Generic
PurityTypically ≥95%[2]
SMILESCOc1ccc2[nH]cc(I)c2n1[1]

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the searched scientific literature. However, the synthesis of related halo- and methoxy-substituted pyrrolopyridines often involves multi-step sequences.

A general conceptual workflow for the synthesis of such compounds might involve:

  • Construction of the Pyrrolopyridine Core: This can be achieved through various methods, such as the Fischer indole synthesis or other cyclization strategies starting from substituted pyridines.

  • Introduction of Substituents: The methoxy and iodo groups would be introduced at specific steps. Iodination of the pyrrole ring can often be accomplished using an iodinating agent like N-iodosuccinimide (NIS).

General Workflow for Halogenated Pyrrolopyridine Synthesis (Conceptual)

Below is a conceptual workflow diagram illustrating a generalized approach to the synthesis of halogenated pyrrolopyridine derivatives. This is not a specific protocol for the title compound but represents a common synthetic strategy in this chemical class.

G A Substituted Pyridine Precursor B Pyrrole Ring Formation A->B C Pyrrolo[3,2-b]pyridine Core B->C D Halogenation (e.g., Iodination) C->D E Halogenated Pyrrolo[3,2-b]pyridine D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Diverse Derivatives F->G

Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.

Biological Activity and Applications in Drug Discovery

There is no specific biological activity or drug discovery application reported for this compound in the public domain. However, the pyrrolopyridine scaffold is a known pharmacophore present in various biologically active molecules.

Pyrrolo[3,2-b]pyridine Derivatives:

  • Antiproliferative Activity: A study on a series of diarylureas and amides with a pyrrolo[3,2-b]pyridine scaffold demonstrated their in vitro antiproliferative activity against the human melanoma cell line A375.[4] Some of these compounds showed activity superior or similar to the cancer drug Sorafenib.[4]

  • Antibacterial Activity: Derivatives of the pyrrolo[3,2-b]pyridine class have shown activity against resistant strains of E. coli.[5]

Other Pyrrolopyridine Isomers: It is important to note that different isomers of the pyrrolopyridine scaffold exhibit distinct biological activities. For instance:

  • Pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which is a target in cancer therapy.[6]

  • Pyrrolo[3,2-c]pyridine derivatives have shown potential as inhibitors of FMS kinase, making them candidates for anticancer and anti-arthritic drug development.[7]

The 3-iodo substitution on the pyrrole ring of the title compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This would allow for the synthesis of a library of more complex molecules for screening in drug discovery programs.

Potential Research Workflow for a Novel Compound

The following diagram illustrates a typical workflow for investigating the biological potential of a novel chemical entity like this compound.

G cluster_0 Chemical Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A 3-Iodo-5-methoxy-1H- pyrrolo[3,2-b]pyridine B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Library of Derivatives B->C D High-Throughput Screening (e.g., Kinase Panels, Cell Viability) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Lead Candidate G->H

Caption: A typical workflow for drug discovery starting from a novel scaffold.

Conclusion

This compound is a chemical entity with a core scaffold known to be of interest in medicinal chemistry. However, there is a notable absence of published research on this specific compound. Its primary utility for researchers at present appears to be as a building block for the synthesis of more complex molecules, leveraging the reactive iodide for cross-coupling reactions. Further research is required to elucidate any intrinsic biological activity and potential therapeutic applications.

References

In-Depth Technical Guide: 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. This molecule belongs to the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 274.1 g/mol [1]
Molecular Formula C₈H₇IN₂O[1]
CAS Number 913983-30-9[1]
Canonical SMILES COc1ccc2[nH]cc(I)c2n1
InChI Key Not available
Appearance Solid (predicted)
Purity Typically ≥95%[1]

Synthetic Protocols

General Synthetic Strategy:

The synthesis would likely commence with a substituted pyridine derivative, which would be modified to introduce the pyrrole ring, followed by iodination and methoxylation steps.

Step 1: Synthesis of the Pyrrolo[3,2-b]pyridine Core

A common method for constructing the pyrrolo[3,2-b]pyridine scaffold involves the cyclization of a suitably substituted aminopyridine. For instance, a starting material like 2-amino-5-methoxypyridine could undergo a reaction sequence to build the fused pyrrole ring.

Step 2: Iodination of the Pyrrolo[3,2-b]pyridine Core

Once the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core is synthesized, the next crucial step is the regioselective iodination at the 3-position of the pyrrole ring. This is typically achieved using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Experimental Protocol:

    • Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

The crude this compound would then be purified to obtain the final product of high purity.

  • Purification Protocol:

    • Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using various analytical techniques.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons on the pyridine and pyrrole rings, and a singlet for the methoxy group protons.
¹³C NMR Resonances for the eight carbon atoms in the molecule, including the carbon bearing the iodine atom and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (274.01 for the monoisotopic mass).
HPLC A single major peak indicating the purity of the compound.

Potential Biological Activity and Signaling Pathways

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been extensively investigated for their potential as therapeutic agents, particularly as inhibitors of protein kinases.[2] These enzymes play a critical role in cell signaling pathways that are often dysregulated in diseases like cancer.

Potential Kinase Targets:

Based on studies of structurally similar compounds, this compound could potentially exhibit inhibitory activity against various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the development of numerous cancers.[3][4]

  • FMS Kinase (CSF-1R): This kinase is involved in the survival, proliferation, and differentiation of macrophages and is a target in cancer and inflammatory diseases.[5]

  • Other Tyrosine Kinases: The pyrrolopyridine scaffold is a versatile pharmacophore that can be adapted to target a wide range of tyrosine kinases.

Hypothesized Signaling Pathway Involvement:

Given the potential for this compound to act as a kinase inhibitor, it could modulate key cancer-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 3-Iodo-5-methoxy-1H- pyrrolo[3,2-b]pyridine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibition of Apoptosis

Caption: Hypothesized mechanism of action for this compound.

This diagram illustrates a potential mechanism where the compound inhibits a receptor tyrosine kinase at the cell surface, thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and biological evaluation of this compound.

G Synthesis Synthesis of Pyrrolopyridine Core and Iodination Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Biological_Screening In vitro Kinase Assays (e.g., FGFR, FMS) Characterization->Biological_Screening Cell_Based_Assays Cell Proliferation and Apoptosis Assays Biological_Screening->Cell_Based_Assays Pathway_Analysis Western Blotting for Signaling Proteins Cell_Based_Assays->Pathway_Analysis

Caption: Standard experimental workflow for novel compound evaluation.

This workflow provides a logical progression from the chemical synthesis and verification of the compound to its biological characterization, starting with target-based assays and moving towards cellular and pathway analysis.

References

An In-depth Technical Guide to 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical and biological properties of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is limited. This guide provides available data for this compound and supplements it with information on related pyrrolopyridine isomers to offer a broader context for research and development.

Core Chemical Properties

Table 1: Core Chemical Properties of this compound

PropertyValueSource
CAS Number 913983-30-9[1][2][3]
Molecular Formula C₈H₇IN₂O[1][2][4]
Molecular Weight 274.06 g/mol [1][2][4]
SMILES COc1ccc2[nH]cc(I)c2n1[4]
Purity Typically available at ≥95%[2]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of related pyrrolopyridine derivatives, a general synthetic approach can be proposed. The synthesis of pyrrolopyridine cores often involves the construction of the pyrrole ring onto a pre-functionalized pyridine ring.

Hypothetical Synthetic Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of a substituted pyrrolo[3,2-b]pyridine. This is a representative pathway and would require optimization for the specific target compound.

G A Substituted Pyridine B Functionalization (e.g., Amination/Nitration) A->B C Introduction of Pyrrole Precursor B->C D Cyclization to form Pyrrolo[3,2-b]pyridine core C->D E Halogenation (Iodination) D->E F Introduction of Methoxy Group E->F G Final Product: This compound F->G

Caption: Generalized synthetic workflow for this compound.

Reactivity and Further Functionalization

The iodide at the 3-position of the pyrrolo[3,2-b]pyridine core is a versatile functional group for further chemical modifications. It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position. This makes this compound a valuable intermediate for the synthesis of diverse libraries of compounds for drug discovery.

Potential Biological Activity (Based on Related Compounds)

While no specific biological activity has been reported for this compound, the broader class of pyrrolopyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that the target compound could be a valuable scaffold for the development of novel therapeutics.

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have demonstrated significant activity as:

  • Kinase Inhibitors: Several patents and publications describe the use of pyrrolopyridine derivatives as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), and mTOR kinase.[5][6] These kinases are implicated in numerous diseases, including cancer and metabolic disorders.

  • Anticancer Agents: Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors, exhibiting potent antitumor activities against various cancer cell lines.[7][8] Other pyrrolopyridine derivatives have also shown antiproliferative activity against melanoma.

  • Antimicrobial Agents: Some pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of bacteria.[9]

Given the established biological potential of the pyrrolopyridine scaffold, this compound represents a promising starting point for the design and synthesis of novel bioactive molecules. The methoxy and iodo functionalities provide handles for systematic structural modifications to explore structure-activity relationships and optimize for specific biological targets.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers would need to perform their own analytical characterization upon synthesis or acquisition of the compound.

Conclusion

This compound is a readily identifiable chemical entity with a confirmed molecular structure. While detailed experimental data on its physicochemical properties and biological activities are currently lacking in the scientific literature, its structural features and the known bioactivities of the broader pyrrolopyridine class make it a compound of significant interest for medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate for the creation of diverse chemical libraries further underscores its potential value in the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological profile of this specific compound.

References

In-Depth Technical Guide: Spectroscopic Data of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthesis protocol for the heterocyclic compound 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. This molecule is of interest to researchers in medicinal chemistry and drug development. The information is presented to facilitate easy comparison and replication of experimental findings.

Spectroscopic Data

At present, publicly available, experimentally determined spectroscopic data for this compound is limited. While the synthesis of this compound is described in the scientific literature, the detailed spectral characterization data (¹H NMR, ¹³C NMR, MS, and IR) is not readily accessible in primary search results. Chemical suppliers such as BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]

This guide will be updated as authenticated spectroscopic data becomes publicly available.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported in the patent literature. The following section outlines this synthetic procedure.

Synthesis of this compound

The synthesis involves the direct iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Reaction Scheme:

Materials and Methods:

  • Starting Material: 5-methoxy-1H-pyrrolo[3,2-b]pyridine (10 g, 64.12 mmol)

  • Reagent: N-Iodosuccinimide (NIS) (18 g, 76 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (100 mL)

  • Work-up: Ethyl acetate (EtOAc), Brine

Procedure:

  • A solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (10 g, 64.12 mmol) and N-iodosuccinimide (NIS) (18 g, 76 mmol) in DMF (100 mL) was prepared.

  • The reaction mixture was stirred overnight at room temperature.

  • Following the reaction, the mixture was diluted with EtOAc (50 mL).

  • The organic layer was washed with brine.

  • The combined organic layers were dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • This procedure afforded the crude product (12 g, 42% yield) as a yellow liquid, which was used in subsequent steps without further purification.

Data Presentation

As quantitative spectroscopic data is not yet available in the public domain, the following tables are provided as placeholders for future data integration.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
Data not available

Table 3: Mass Spectrometry Data

m/zIntensityAssignment
Data not available

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Mandatory Visualizations

To illustrate the workflow for the synthesis and characterization of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Starting_Material 5-methoxy-1H-pyrrolo[3,2-b]pyridine Reaction Stir overnight at RT Starting_Material->Reaction Reagent NIS in DMF Reagent->Reaction Product Crude 3-Iodo-5-methoxy- 1H-pyrrolo[3,2-b]pyridine Reaction->Product Dilution Dilute with EtOAc Product->Dilution Washing Wash with Brine Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Final_Product Purified Product Concentration->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analyses Spectroscopic Analyses Sample This compound NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Report Technical Guide Data_Analysis->Report

Caption: Workflow for spectroscopic analysis of the target compound.

References

An In-depth Technical Guide on the ¹H NMR of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are utilizing this compound in their work.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, the following data has been predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predictions account for the electronic effects of the substituents and the inherent chemical shifts of the pyrrolo[3,2-b]pyridine core.

The structure and proton assignments are as follows:

Structure of this compound with Proton Labeling.

Proton AssignmentPredicted Chemical Shift (δ) (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
NH (H1)11.5 - 12.5broad singlet-
H27.6 - 7.9singlet-
H78.1 - 8.4doublet8.5 - 9.0
H66.9 - 7.2doublet8.5 - 9.0
OCH₃3.9 - 4.1singlet-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts, particularly for the NH proton.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover all expected proton signals.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm the proton assignments.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Elucidation A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Set Parameters) A->B C Data Acquisition (Collect FID) B->C D Fourier Transform C->D E Phase Correction & Referencing D->E F Integration E->F G Analyze Chemical Shifts F->G H Analyze Multiplicities & Coupling Constants F->H I Assign Protons to Structure G->I H->I J Final Structure Confirmation I->J

Workflow for ¹H NMR Analysis.

Synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine from 5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine from its precursor, 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The described methodology is based on established protocols for the direct C-H iodination of analogous azaindole systems, providing a robust framework for obtaining the target compound.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The introduction of an iodine atom at the 3-position of the pyrrolo[3,2-b]pyridine core offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. This document provides a detailed experimental protocol for the direct C3-iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a key step in the elaboration of this scaffold.

The presented synthesis leverages the inherent nucleophilicity of the C3 position of the pyrrole ring within the azaindole framework. Direct electrophilic iodination is a common and effective strategy for the halogenation of such electron-rich heterocyclic systems.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where an iodinating agent is used to introduce an iodine atom at the C3 position of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine ring.

G cluster_reactants Reactants cluster_product Product reactant 5-methoxy-1H-pyrrolo[3,2-b]pyridine product This compound reactant->product Acetonitrile (CH3CN) Room Temperature reagent N-Iodosuccinimide (NIS) Potassium Hydroxide (KOH)

Caption: General reaction scheme for the iodination.

Experimental Protocol

This protocol is adapted from established procedures for the C3-iodination of structurally similar 7-azaindole derivatives.[1] Researchers should optimize conditions as necessary for the specific substrate.

3.1. Materials and Reagents

ReagentGradeSupplier
5-methoxy-1H-pyrrolo[3,2-b]pyridine≥95%Various
N-Iodosuccinimide (NIS)Reagent Grade, ≥98%Various
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Various
Acetonitrile (CH3CN)Anhydrous, 99.8%Various
Dichloromethane (DCM)ACS GradeVarious
Saturated Sodium Thiosulfate SolutionLaboratory Prepared-
BrineLaboratory Prepared-
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeVarious
Silica Gel230-400 meshVarious

3.2. Procedure

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (e.g., 10 mL per 1 mmol of substrate).

  • Add potassium hydroxide (3.0 eq.) to the solution and stir the resulting suspension at room temperature for 10-15 minutes.

  • To this mixture, add N-iodosuccinimide (1.1 eq.) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 12-24 hours.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

3.3. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regioselectivity of iodination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Yields are based on analogous reactions and may vary.[1]

ParameterValue
Reactants
5-methoxy-1H-pyrrolo[3,2-b]pyridine1.0 equivalent
N-Iodosuccinimide (NIS)1.1 equivalents
Potassium Hydroxide (KOH)3.0 equivalents
Solvent
AcetonitrileAnhydrous
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 - 24 hours (monitor by TLC/LC-MS)
Anticipated Yield
Yield Range60-75% (based on analogous reactions)

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G start Start: 5-methoxy-1H-pyrrolo[3,2-b]pyridine dissolve Dissolve in Anhydrous Acetonitrile start->dissolve add_base Add KOH, Stir dissolve->add_base add_nis Add NIS, React at RT add_base->add_nis monitor Monitor Reaction (TLC/LC-MS) add_nis->monitor quench Quench with Na2S2O3 (aq) monitor->quench concentrate Concentrate quench->concentrate workup Aqueous Workup (DCM/Water) concentrate->workup purify Column Chromatography workup->purify product Final Product: 3-Iodo-5-methoxy-1H- pyrrolo[3,2-b]pyridine purify->product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Potassium hydroxide is corrosive. Handle with care to avoid skin and eye burns.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment measures.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a comprehensive overview and a detailed, actionable protocol for the synthesis of this compound. By leveraging established iodination methodologies for related azaindole systems, researchers can confidently approach the preparation of this valuable synthetic intermediate. The provided data and workflow diagrams are intended to facilitate experimental planning and execution in a research and development setting.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available pyridine derivatives. This document outlines the detailed experimental protocols for each synthetic transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Synthetic Pathway Overview

The synthesis of this compound can be strategically divided into two primary stages: the construction of the core heterocyclic scaffold, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, followed by the regioselective iodination at the C3 position. The overall synthetic scheme is depicted below.

Synthetic Pathway A 2,6-Dichloropyridine B 2-Chloro-6-methoxypyridine A->B NaOH, Methanol C 2-Chloro-6-methoxy-3-nitropyridine B->C Fuming HNO3, H2SO4 D 6-Methoxy-3-nitropyridine-2-acetonitrile C->D NaCN, DMSO (inferred) E 5-Methoxy-1H-pyrrolo[3,2-b]pyridine D->E H2, Pd/C F This compound E->F N-Iodosuccinimide (NIS)

Caption: Overall synthetic route to this compound.

Stage 1: Synthesis of the Precursor 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

The initial stage focuses on the construction of the pyrrolopyridine core.

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

The synthesis begins with the nucleophilic substitution of a chlorine atom in 2,6-dichloropyridine with a methoxy group.

  • Starting Material: 2,6-Dichloropyridine

  • Reagents: Sodium hydroxide, Methanol

  • Product: 2-Chloro-6-methoxypyridine

Experimental Protocol:

To a dried reaction vessel is added 2,6-dichloropyridine and solid sodium hydroxide. The reaction system is purged with nitrogen. Methanol is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with saline water. The product is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-chloro-6-methoxypyridine.[1]

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

The subsequent step involves the nitration of 2-chloro-6-methoxypyridine.

  • Starting Material: 2-Chloro-6-methoxypyridine

  • Reagents: Fuming nitric acid, Concentrated sulfuric acid

  • Product: 2-Chloro-6-methoxy-3-nitropyridine

Experimental Protocol:

A mixture of fuming nitric acid and concentrated sulfuric acid is cooled to 0°C. 2-Chloro-6-methoxypyridine is added dropwise to this mixture while maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is heated to 85°C for 4 hours. The solution is then cooled and poured into ice water. The mixture is neutralized to a pH of 7 with a 40% sodium hydroxide solution, ensuring the temperature remains below 0°C. The product is extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

Step 3: Synthesis of 6-Methoxy-3-nitropyridine-2-acetonitrile

This step involves a nucleophilic substitution of the chlorine atom with a cyanide group. While a specific protocol for this exact transformation was not found in the searched literature, a general procedure can be inferred based on similar reactions.

  • Starting Material: 2-Chloro-6-methoxy-3-nitropyridine

  • Reagents: Sodium cyanide (or Potassium cyanide), Dimethyl sulfoxide (DMSO)

  • Product: 6-Methoxy-3-nitropyridine-2-acetonitrile

Inferred Experimental Protocol:

In a round-bottom flask, 2-chloro-6-methoxy-3-nitropyridine is dissolved in anhydrous DMSO. Sodium cyanide is added portion-wise, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield 6-methoxy-3-nitropyridine-2-acetonitrile.

Step 4: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

The final step in the synthesis of the precursor is a reductive cyclization.

  • Starting Material: 6-Methoxy-3-nitropyridine-2-acetonitrile

  • Reagents: Hydrogen gas, 10% Palladium on carbon (Pd/C), Ethanol or Methanol

  • Product: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

Experimental Protocol:

6-Methoxy-3-nitropyridine-2-acetonitrile is dissolved in ethanol or methanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added. The reaction mixture is placed in a Parr hydrogenation apparatus and hydrogenated at room temperature for 24 hours. After the reaction is complete, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to afford 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Stage 2: Iodination of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

The second stage involves the regioselective iodination of the synthesized pyrrolopyridine core to yield the final product. The pyrrolo[3,2-b]pyridine system is analogous to 7-azaindole, and the electron-donating methoxy group activates the ring towards electrophilic substitution, with the C3 position being the most probable site of reaction.

Iodination E 5-Methoxy-1H-pyrrolo[3,2-b]pyridine F This compound E->F N-Iodosuccinimide (NIS) Dichloromethane

Caption: Iodination of the pyrrolopyridine core.

Step 5: Synthesis of this compound

  • Starting Material: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

  • Reagents: N-Iodosuccinimide (NIS), Dichloromethane (DCM)

  • Product: this compound

Proposed Experimental Protocol (based on analogous reactions):

To a solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, N-iodosuccinimide (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C and allowed to slowly warm to room temperature while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield (%)Purity (%)Reference
12,6-Dichloropyridine2-Chloro-6-methoxypyridineNaOH, Methanol--[1]
22-Chloro-6-methoxypyridine2-Chloro-6-methoxy-3-nitropyridineFuming HNO₃, H₂SO₄80-8384-85[2]
32-Chloro-6-methoxy-3-nitropyridine6-Methoxy-3-nitropyridine-2-acetonitrileNaCN, DMSO--Inferred
46-Methoxy-3-nitropyridine-2-acetonitrile5-Methoxy-1H-pyrrolo[3,2-b]pyridineH₂, 10% Pd/C---
55-Methoxy-1H-pyrrolo[3,2-b]pyridineThis compoundN-Iodosuccinimide (NIS)->95-

Note: Quantitative data for yields and purities were not available for all steps in the searched literature. The purity of the final product is as reported by commercial suppliers.

References

An In-Depth Technical Guide to the Iodination of 5-Methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, verified experimental data specifically for the iodination of 5-methoxy-4-azaindole is limited. This guide provides a comprehensive overview based on established principles of heterocyclic chemistry and analogous reactions reported for related indole and azaindole scaffolds. The experimental protocols described herein are proposed based on these established methods.

Introduction

5-Methoxy-4-azaindole is a heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of an iodine atom into this framework provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the development of novel therapeutic agents. This document outlines the predicted regioselectivity, proposed experimental protocols, and expected analytical characterization for the iodination of 5-methoxy-4-azaindole.

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) nucleus possesses a dual reactivity profile, with the electron-rich pyrrole ring being more susceptible to electrophilic attack than the electron-deficient pyridine ring. Theoretical and experimental studies on 4-azaindole and its derivatives consistently show that electrophilic aromatic substitution preferentially occurs at the C3 position of the pyrrole ring[1][2]. This preference is attributed to the greater stabilization of the cationic intermediate (sigma complex) formed upon attack at this position, which does not disrupt the aromaticity of the fused pyridine ring[3]. The presence of a methoxy group at the C5 position is anticipated to further activate the ring system towards electrophilic substitution, although its primary electronic influence will be on the pyridine ring.

Regioselectivity of Iodination

Based on the established reactivity of the 4-azaindole core, the iodination of 5-methoxy-4-azaindole is predicted to proceed with high regioselectivity at the C3 position.

  • dot

    G cluster_0 Electrophilic Attack at C3 (Major Pathway) cluster_1 Electrophilic Attack at C2 (Minor Pathway) SM 5-Methoxy-4-azaindole Int1 Sigma Complex (Charge delocalized, Pyridine ring aromaticity intact) SM->Int1 + I⁺ E I⁺ Prod 3-Iodo-5-methoxy-4-azaindole Int1->Prod - H⁺ SM2 5-Methoxy-4-azaindole Int2 Sigma Complex (Lower stability) SM2->Int2 + I⁺ E2 I⁺ Prod2 2-Iodo-5-methoxy-4-azaindole Int2->Prod2 - H⁺

    Caption: Predicted regioselectivity of the iodination of 5-methoxy-4-azaindole.

Iodination Methodologies and Comparative Data

Several reagents are commonly employed for the iodination of indoles and azaindoles. The choice of reagent and conditions can influence reaction efficiency and selectivity. Below is a summary of conditions used for analogous heterocyclic systems.

SubstrateIodinating Reagent (Equivalents)Base/Additive (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenyl-7-azaindoleI₂ (1.1)KOH (3)DMFrt1165[2]
7-AzaindoleICl on Celite (1.1)-CH₂Cl₂rt190[4]
7-AzaindoleICl on Celite (2.2)-CH₂Cl₂rt2489 (di-iodo)[4]
1H-Indole-3-carbaldehydeI₂ (1.1), HIO₃ (0.4)-EtOH801278 (5-iodo)[5]
1H-Indole-3-carboxylateI₂ (1.1), HIO₃ (0.4)-EtOH801271 (5-iodo)[5]
7-AzaindoleI₂ (0.2)Thiol (1.1)DMSO80690 (3-sulfenylated)[6]

Proposed Experimental Protocols

The following protocols are proposed for the synthesis of 3-iodo-5-methoxy-4-azaindole based on the successful iodination of related azaindole and indole compounds.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method is often favored for its mild conditions and simple work-up.

Materials:

  • 5-Methoxy-4-azaindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxy-4-azaindole (1.0 eq).

  • Dissolution: Add anhydrous MeCN or DMF (approximately 10-20 mL per gram of substrate) and stir the mixture at room temperature until the substrate is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 3-iodo-5-methoxy-4-azaindole.

Protocol 2: Iodination using Iodine and a Base

This classic method is effective for many heterocyclic systems.

Materials:

  • 5-Methoxy-4-azaindole (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium hydroxide (KOH) (2.0-3.0 eq) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Additional materials as listed in Protocol 1

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 5-methoxy-4-azaindole (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add molecular iodine (1.1 eq) to the solution. Follow this with the portion-wise addition of potassium hydroxide pellets (2.0-3.0 eq) over 5-10 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.

    • Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color of iodine disappears.

    • Extract the product with ethyl acetate (3 x volume of DMF used).

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Predicted Analytical and Spectroscopic Data

The following data are predicted for the expected product, 3-iodo-5-methoxy-4-azaindole .

ParameterPredicted Value
Molecular FormulaC₈H₇IN₂O
Molecular Weight274.06 g/mol
AppearanceOff-white to pale yellow solid

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~12.0 ppm (s, 1H): N-H proton of the pyrrole ring.

  • δ ~8.2 ppm (d, 1H): H6 proton on the pyridine ring.

  • δ ~7.8 ppm (s, 1H): H2 proton on the pyrrole ring.

  • δ ~6.8 ppm (d, 1H): H7 proton on the pyridine ring.

  • δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

  • δ ~155 ppm: C5 (carbon bearing the methoxy group).

  • δ ~145 ppm: C7a (bridgehead carbon).

  • δ ~140 ppm: C6.

  • δ ~130 ppm: C2.

  • δ ~120 ppm: C3a (bridgehead carbon).

  • δ ~105 ppm: C7.

  • δ ~56 ppm: Methoxy carbon (-OCH₃).[7]

  • δ ~55 ppm: C3 (carbon bearing the iodine atom). The C-I bond will cause a significant upfield shift.

Visualized Workflows

General Reaction and Purification Workflow

  • dot

    G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 5-methoxy-4-azaindole in anhydrous solvent B 2. Add iodinating reagent (e.g., NIS or I₂/Base) A->B C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Quench reaction & remove solvent C->D Reaction complete E 5. Liquid-liquid extraction (e.g., EtOAc/water) D->E F 6. Wash organic layer (Na₂S₂O₃, NaHCO₃, Brine) E->F G 7. Dry (Na₂SO₄) and concentrate F->G H 8. Column chromatography on silica gel G->H Crude product I 9. Characterize pure product (NMR, MS, etc.) H->I

    Caption: General experimental workflow for the iodination of 5-methoxy-4-azaindole.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 4-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the relentless pursuit of therapeutic agents with superior potency, selectivity, and pharmacokinetic profiles, the 4-azaindole core has distinguished itself as a privileged scaffold in modern drug discovery. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the strategic advantages of the 4-azaindole scaffold, supported by comparative data, detailed experimental protocols, and visualizations of its role in key signaling pathways.

The introduction of a nitrogen atom at the 4-position of the indole ring system fundamentally alters the molecule's electronic and physicochemical properties. This modification has significant implications for biological activity, making 4-azaindole a versatile and highly sought-after building block, particularly in the design of kinase inhibitors where it can act as a bioisostere for the hinge-binding motif of ATP.[1][2]

Comparative Performance: 4-Azaindole vs. Alternative Scaffolds

The advantages of the 4-azaindole scaffold are most evident when compared directly with its indole counterpart and other heterocyclic systems. Quantitative data from key studies reveal significant improvements in biochemical potency, cellular activity, and pharmacokinetic profiles.

Case Study 1: p21-Activated Kinase 1 (PAK1) Inhibitors

In the development of PAK1 inhibitors, replacing an indole core with a 4-azaindole scaffold resulted in a compound with equipotent biochemical inhibition but markedly improved drug-like properties.[3][4] The 4-azaindole analog showed a two-fold increase in cellular potency and a dramatic 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, highlighting its potential to lead to more effective and durable drug candidates.[3][4]

ParameterIndole Analog4-Azaindole AnalogImprovement Factor
Biochemical Potency (PAK1 Ki) <10 nM<10 nM~1x
Cellular Potency (IC50) 1.0 µM0.5 µM2x
Aqueous Solubility 2 µg/mL40 µg/mL20x
Mouse Unbound Clearance 200 mL/min/kg10 mL/min/kg20x
Data sourced from studies on 4-azaindole-containing p21-activated kinase-1 inhibitors.[3][4]
Case Study 2: Kinase Inhibitor Scaffolds

The 4-azaindole scaffold has been successfully employed in the development of potent inhibitors for a range of other critical kinase targets implicated in cancer and inflammatory diseases.

Kinase Target4-Azaindole Inhibitor ExamplePotency (IC50)Disease Relevance
c-Met N-(4-(6-amino-4-azaindol-1-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea20 nM[5]Cancer
p38 MAP Kinase 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine10 nM[6]Inflammatory Diseases
TGFβRI 4-azaindole derivative~50 nM[1]Cancer, Fibrosis

Signaling Pathways and Mechanism of Action

4-azaindole-based inhibitors frequently target kinases within critical signaling cascades that regulate cell proliferation, survival, and inflammation. By mimicking ATP, these inhibitors can effectively block the kinase activity and disrupt downstream signaling.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor 4-Azaindole Inhibitor Inhibitor->cMet Inhibits Autophosphorylation

Simplified c-Met Signaling Pathway

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nucleus Stress Environmental Stress/ Inflammatory Cytokines MAPKKK MAPKKK (TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TF Transcription Factors (ATF-2, MEF2C) p38->TF Inhibitor 4-Azaindole Inhibitor Inhibitor->p38 Inhibits Cytokines Pro-inflammatory Cytokine Production TF->Cytokines

Simplified p38 MAPK Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI Recruits & Phosphorylates R_SMAD R-SMADs (SMAD2/3) TBRI->R_SMAD Phosphorylates Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Binds Complex SMAD Complex Co_SMAD->Complex Inhibitor 4-Azaindole Inhibitor Inhibitor->TBRI Inhibits Transcription Target Gene Transcription Complex->Transcription

Simplified TGF-β Signaling Pathway

Experimental Protocols

Synthesis: Fischer Indole Cyclization for 4-Azaindole Core

The Fischer indole synthesis is a versatile method that has been adapted for the efficient preparation of 4-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.[7][8]

G cluster_workflow Synthetic Workflow A 1. Hydrazone Formation (Pyridylhydrazine + Carbonyl) B 2. Tautomerization (to Enamine) A->B C 3. [3,3]-Sigmatropic Rearrangement B->C D 4. Cyclization & Aromatization C->D E 5. Purification (Column Chromatography) D->E

General Workflow for Fischer Indole Synthesis

Protocol for Synthesis of 5-Methoxy-2-propyl-4-azaindole:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.[7]

  • Addition of Carbonyl : Add valeraldehyde (1.1 equivalents) to the reaction mixture.[7]

  • Heating : Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Workup : After completion, cool the mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.[7]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer). Combine the organic layers and wash with brine.[7]

  • Drying : Dry the combined organic layer over anhydrous sodium sulfate.[7]

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.[7]

Biological Evaluation: p38α MAP Kinase Inhibition Assay (ADP-Glo™)

This luminescent-based biochemical assay is a robust method for determining the IC50 values of potential inhibitors by quantifying the amount of ADP produced during the kinase reaction.[2][9]

Materials:

  • p38α Kinase and appropriate substrate (e.g., ATF2)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATP solution

  • Test compounds (4-azaindole derivatives)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the 4-azaindole test compounds in DMSO. Further dilute in kinase reaction buffer. The final DMSO concentration should not exceed 1%.[2]

  • Reaction Setup : Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[2]

  • Enzyme/Substrate Addition : Prepare a master mix of the p38α kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.[2]

  • Kinase Reaction Initiation : Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for p38α.[2]

  • Incubation : Incubate the plate at room temperature for 60 minutes.[2]

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][9]

  • ADP Detection : Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP, which is used by a luciferase to produce light. Incubate at room temperature for 30 minutes.[2]

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.[2]

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Conclusion

The 4-azaindole scaffold represents a highly valuable and privileged structure in medicinal chemistry. Its advantageous physicochemical properties, versatile chemistry, and ability to form crucial interactions with biological targets like kinases allow for the creation of potent and selective drug candidates. The comparative data and protocols provided in this guide underscore its superiority in optimizing lead compounds and advancing the discovery of novel therapeutics. As research continues, the strategic application of the 4-azaindole core is poised to deliver the next generation of innovative medicines.

References

A Technical Guide to the Physicochemical Properties of Substituted Pyrrolo[3,2-b]pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of indole, it consists of a pyrrole ring fused to a pyridine ring, a structural modification that imparts a unique set of physicochemical properties crucial for drug development.[1] The strategic placement of a nitrogen atom in the six-membered ring significantly influences the molecule's electron distribution, hydrogen bonding capacity, acid-base character, solubility, and metabolic stability compared to its indole counterpart. These modulations can be leveraged to overcome common drug discovery challenges such as poor solubility and high lipophilicity, thereby improving the overall developability of a drug candidate.

This technical guide provides an in-depth overview of the core physicochemical properties of substituted pyrrolo[3,2-b]pyridines, detailed experimental protocols for their determination, and the biological context in which these properties are critical.

Core Physicochemical Properties of the 4-Azaindole Scaffold

The fundamental properties of the unsubstituted 1H-pyrrolo[3,2-b]pyridine core are foundational to understanding its derivatives.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 126-128 °C[1]
Boiling Point 273.8 ± 13.0 °C (Predicted)[1]
pKa (Basic) 4.85 (Calculated)[1]
pKa (Acidic, N-H) 14.66 ± 0.30 (Predicted)[1]
Water Solubility Slightly / Sparingly soluble[1]
Solvent Solubility Soluble in methanol, ethanol, chloroform, DMSO[1]

Lipophilicity (logP & logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug design. It influences solubility, permeability, plasma protein binding, metabolism, and toxicity. The partition coefficient (logP) and the distribution coefficient (logD, which is pH-dependent for ionizable compounds) are the most common metrics for lipophilicity.

Structure-Property Relationships

The introduction of the pyridine nitrogen atom generally reduces lipophilicity compared to the parent indole scaffold. This is a key advantage of the 4-azaindole core, as it can help mitigate issues associated with high lipophilicity in drug candidates.

In a study on p21-activated kinase-1 (PAK1) inhibitors, replacing an indole core with a 4-azaindole core was a deliberate strategy to lower the distribution coefficient (logD).[2][3] This bioisosteric replacement successfully reduced lipophilicity while maintaining or even improving biological potency.[2][3]

Compound CoreclogD (pH 7.4)Outcome
Indole Analog4.4High Lipophilicity
4-Azaindole Analog Lower than 4.4Successful reduction in lipophilicity [2][3]
Experimental Protocols for Lipophilicity Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_solvents Pre-saturate Octanol and Buffer (pH 7.4) mix Add Stock to Solvents prep_solvents->mix shake Shake/Vortex (e.g., 1-2 hours) mix->shake equilibrate Allow Phases to Separate (Centrifuge) shake->equilibrate sample Sample Aqueous & Octanol Phases equilibrate->sample quantify Quantify Concentration (e.g., HPLC-UV, LC-MS) sample->quantify calculate Calculate logD: log([C]oct / [C]aq) quantify->calculate

Caption: Simplified FMS kinase signaling pathway and point of inhibition.
PDE4B Signaling in Inflammation

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a crucial role in regulating inflammation. Inhibiting PDE4B increases intracellular cAMP levels, which leads to a downstream anti-inflammatory response.

G Stimuli Pro-inflammatory Stimuli (e.g., LPS) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Degrades PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP CREB CREB (p-CREB) PKA->CREB Phosphorylates AntiInflam Anti-inflammatory Response CREB->AntiInflam Promotes Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits

Caption: Role of PDE4B in cAMP signaling and inflammation.

For both targets, the physicochemical properties of the inhibitors are paramount. Adequate solubility is required for administration and distribution to the target tissue, while balanced lipophilicity is needed for cell permeability to reach these intracellular targets. The pKa will determine the charge state, which can influence binding interactions within the target protein's active site.

Conclusion

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold offers significant advantages for medicinal chemists, primarily through the modulation of key physicochemical properties relative to the more traditional indole core. The strategic incorporation of the pyridine nitrogen consistently leads to a favorable reduction in lipophilicity and a substantial increase in aqueous solubility. These properties are critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates. A thorough understanding and empirical determination of lipophilicity, solubility, and pKa using the standardized protocols outlined in this guide are essential for the successful design and optimization of novel therapeutics based on this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry due to its presence in numerous biologically active compounds. The functionalization of this core structure is of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse aryl- and heteroaryl-substituted 7-azaindoles. This document provides detailed application notes and an experimental protocol for the Suzuki-Miyaura coupling of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine with various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In this specific application, this compound is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product and regenerate the active Pd(0) catalyst. The 5-methoxy group on the pyrrolo[3,2-b]pyridine core is an electron-donating group that can influence the electronic properties of the heterocyclic system and its reactivity in the coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the coupling of structurally analogous 3-iodo-7-azaindole derivatives. These conditions can serve as an excellent starting point for optimization.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601293
34-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601279
43,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601267
52-Naphthylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601281

Data adapted from analogous reactions on N-protected 6-chloro-3-iodo-7-azaindoles.[1]

Experimental Protocols

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon). This cycle is repeated three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add Pd₂(dba)₃ (5 mol%) and SPhos (10 mol%).

  • Solvent Addition: Add anhydrous toluene and anhydrous ethanol in a 1:1 ratio to the reaction mixture. The typical concentration is 0.1 M with respect to the starting iodide.

  • Degassing: The resulting mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: The reaction mixture is then heated to 60 °C with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification start Combine Reactants: - this compound - Arylboronic Acid - Cs2CO3 inert Establish Inert Atmosphere (Ar/N2) start->inert 1. catalyst Add Catalyst & Ligand: - Pd2(dba)3 - SPhos inert->catalyst 2. solvent Add Anhydrous Solvents (Toluene/Ethanol) catalyst->solvent 3. degas Degas Mixture solvent->degas 4. react Heat to 60°C with Stirring degas->react 5. monitor Monitor Progress (TLC/LC-MS) react->monitor 6. workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine - Dry & Concentrate monitor->workup 7. purify Purify by Column Chromatography workup->purify 8. product Pure 3-Aryl-5-methoxy- 1H-pyrrolo[3,2-b]pyridine purify->product 9. Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(I)L_n pd0->pd_complex oxidative_add Oxidative Addition transmetal Transmetalation pd_aryl_complex R-Pd(II)(Ar)L_n pd_complex->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->pd0 aryl_iodide R-I (3-Iodo-5-methoxy- 1H-pyrrolo[3,2-b]pyridine) boronic_acid Ar-B(OH)2 (Arylboronic Acid) + Base product R-Ar (Coupled Product)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-4-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindoles, also known as 1H-pyrrolo[3,2-b]pyridines, are pivotal heterocyclic scaffolds in medicinal chemistry and drug discovery. Their structural similarity to indoles allows them to function as bioisosteres, while the integrated pyridine nitrogen imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. Consequently, substituted 4-azaindoles are integral components in a wide array of therapeutic agents targeting diseases such as cancer, inflammatory conditions, and infectious diseases.

Palladium-catalyzed cross-coupling reactions have become indispensable and powerful tools for the synthesis and functionalization of the 4-azaindole core. These methods offer high efficiency, broad functional group tolerance, and excellent regioselectivity, facilitating the creation of diverse compound libraries essential for modern drug development programs. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—utilizing 3-iodo-4-azaindoles as a versatile starting material.

General Workflow for Palladium-Catalyzed 4-Azaindole Functionalization

The functionalization of 3-iodo-4-azaindoles via palladium-catalyzed cross-coupling reactions generally follows a consistent workflow, as depicted below. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired substituted 4-azaindole.

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Reaction cluster_product Product & Purification 3-Iodo-4-azaindole 3-Iodo-4-azaindole Cross-Coupling Cross-Coupling 3-Iodo-4-azaindole->Cross-Coupling Coupling Partner Coupling Partner Coupling Partner->Cross-Coupling Substituted 4-Azaindole Substituted 4-Azaindole Cross-Coupling->Substituted 4-Azaindole Pd Catalyst/Ligand System Pd Catalyst/Ligand System Pd Catalyst/Ligand System->Cross-Coupling Reaction Conditions Solvent, Base, Temp. Reaction Conditions->Cross-Coupling Purification e.g., Chromatography Substituted 4-Azaindole->Purification

Caption: General workflow for palladium-catalyzed 4-azaindole synthesis.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between 3-iodo-4-azaindoles and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodo-4-Azaindoles
EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085
24-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6089
3(2-Ethoxyvinyl)borolanePd(OAc)₂ (3)SPhos (7.5)K₃PO₄ (3)MeCN/H₂O (3:2)RefluxN/A

Data synthesized from available literature on related azaindole systems.[1][2]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of a protected 3-iodo-4-azaindole with an arylboronic acid.[2]

Materials:

  • N-protected 3-iodo-4-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • To a reaction vial, add the N-protected 3-iodo-4-azaindole, arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and SPhos.

  • Add a 1:1 mixture of toluene and ethanol.

  • Seal the vial and heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-azaindole.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between 3-iodo-4-azaindoles and terminal alkynes, providing access to alkynyl-substituted 4-azaindoles. These products are valuable intermediates for further synthetic transformations.

Table 2: Typical Conditions for Sonogashira Coupling of Halo-Azaindoles
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)
1Terminal AlkynePdCl₂(PPh₃)₂ (5)10Et₃NDMFRT - 60
2Terminal AlkynePd(PPh₃)₄ (5)10Et₃NDMF90

Conditions are based on general procedures for Sonogashira reactions on related halo-aminopyridines and azaindole precursors.[1][3]

Detailed Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 3-iodo-4-azaindole with a terminal alkyne.[3][4]

Materials:

  • 3-Iodo-4-azaindole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-4-azaindole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by Et₃N and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 60 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-alkynyl-4-azaindole.

Heck Coupling: C-C Bond Formation

The Heck reaction facilitates the coupling of 3-iodo-4-azaindoles with alkenes to form substituted alkenes. This reaction is a powerful method for introducing vinyl groups at the C3 position.

Table 3: General Conditions for Heck Coupling of Iodo-Heterocycles
EntryAlkenePd Catalyst (mol%)LigandBaseSolventTemp (°C)
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃NaHCO₃DMF125
2StyrenePd(PPh₃)₄ (5)-K₂CO₃DMA140

These conditions are representative of Heck reactions performed on analogous iodo-indazoles and other heterocyclic systems.[5]

Detailed Protocol: Heck Coupling

The following is a general protocol for the Heck coupling of 3-iodo-4-azaindole with an alkene.

Materials:

  • 3-Iodo-4-azaindole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 3-iodo-4-azaindole, Pd(OAc)₂, PPh₃, and NaHCO₃.

  • Add anhydrous DMF and the alkene.

  • Seal the tube and heat the reaction mixture to 125 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography to isolate the 3-vinyl-4-azaindole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It is a highly effective method for synthesizing N-aryl or N-alkyl-4-azaindole-3-amines from 3-iodo-4-azaindoles and primary or secondary amines.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I 3-Iodo-4-azaindole Ar-I->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-I(L2)->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange [Ar-Pd(II)-NR2(L)]+ [Ar-Pd(II)-NR2(L)]+ Ligand_Exchange->[Ar-Pd(II)-NR2(L)]+ Deprotonation Deprotonation [Ar-Pd(II)-NR2(L)]+->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 3-Amino-4-azaindole Reductive_Elimination->Ar-NR2

References

Application Notes and Protocols for Sonogashira Reaction of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.[1] The pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole, is a privileged structure in drug discovery, and functionalization at the 3-position via Sonogashira coupling opens avenues for the exploration of new chemical space.

Introduction

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3] This reaction is particularly valuable for the modification of heterocyclic compounds under relatively mild conditions. For the substrate this compound, the iodine substituent at the C3 position is an excellent handle for such transformations due to the high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions. The resulting 3-alkynyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives are versatile intermediates for the synthesis of more complex molecules.

Reaction Principle

The catalytic cycle of the Sonogashira reaction generally involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of iodo-substituted azaindole and related heterocyclic systems, which can be adapted for this compound.

ComponentReagent/ParameterTypical Concentration/AmountNotesReference
Aryl Halide This compound1.0 equiv---N/A
Alkyne Various terminal alkynes1.1 - 1.5 equivCan be aryl, alkyl, or silyl-substituted alkynes.[4]
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2 - 5 mol%PdCl₂(PPh₃)₂ is often preferred for its stability and solubility.[2]
Copper Co-catalyst CuI1 - 10 mol%Essential for the classical Sonogashira reaction.[2]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 5.0 equivAlso often serves as the solvent or co-solvent.[2]
Solvent DMF, THF, or neat amine---DMF is a common choice for dissolving reactants.[2]
Temperature Room Temperature to 60 °C---Reaction progress should be monitored by TLC or LC-MS.[2]
Atmosphere Inert (Nitrogen or Argon)---Necessary to prevent oxidation of the catalyst.N/A

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a generalized procedure based on commonly employed conditions for similar heterocyclic substrates.[2] Optimization may be required for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (5 mL) and anhydrous Et₃N (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Visualizations

Sonogashira Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants This compound + Terminal Alkyne Reaction_Vessel Inert Atmosphere (N₂ or Ar) Room Temp to 60°C Reactants->Reaction_Vessel Catalysts PdCl₂(PPh₃)₂ + CuI Catalysts->Reaction_Vessel Base_Solvent Et₃N / DMF Base_Solvent->Reaction_Vessel Filtration Dilution & Filtration Reaction_Vessel->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3-Alkynyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine Purification->Final_Product

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_complex R¹-Pd(II)L₂(I) OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl R¹-Pd(II)L₂(C≡CR²) Transmetalation->Pd_alkynyl RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product CuI CuI Cu_acetylide Cu-C≡C-R² CuI->Cu_acetylide Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Transmetalation CuI regenerated Aryl_Iodide R¹-I Aryl_Iodide->OxAdd

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction Protocol for Functionalizing 4-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 4-azaindole scaffold using the palladium-catalyzed Heck reaction. The Mizoroki-Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various alkenyl groups onto the 4-azaindole core. This methodology is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, as the 4-azaindole moiety is a key pharmacophore in numerous biologically active compounds.

Introduction

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged heterocyclic motif in drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The functionalization of the 4-azaindole nucleus is crucial for the development of new chemical entities with desired pharmacological properties. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a reliable and efficient method for introducing alkenyl substituents, thereby expanding the chemical space around the 4-azaindole scaffold.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of a halo-4-azaindole to the Pd(0) catalyst, followed by migratory insertion of an alkene into the resulting Pd(II)-aryl bond. Subsequent β-hydride elimination releases the functionalized 4-azaindole product and a hydridopalladium(II) species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols are based on established methodologies for Heck reactions on related heterocyclic systems and can be adapted for the functionalization of 4-azaindoles. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Heck Coupling of 6-Bromo-4-azaindole with Acrylates

This protocol describes a general method for the coupling of 6-bromo-4-azaindole with various acrylate esters.

Materials:

  • 6-Bromo-4-azaindole

  • Substituted acrylate (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-4-azaindole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) to the flask, followed by the substituted acrylate (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-alkenyl-4-azaindole.

Data Presentation

The following table summarizes representative quantitative data for the Heck functionalization of halo-indoles, which can serve as a predictive guide for the functionalization of 4-azaindoles. Yields are highly dependent on the specific substrates and reaction conditions.

EntryHalogenated SubstrateAlkene Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-4-azaindole (hypothetical)Methyl AcrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10016~70-85
26-Bromo-4-azaindole (hypothetical)Ethyl AcrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10016~75-90
36-Bromo-4-azaindole (hypothetical)Butyl AcrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10018~65-80
46-Bromo-4-azaindole (hypothetical)StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024~60-75

*Note: The yields presented for 4-azaindole are hypothetical and based on typical yields for similar Heck reactions on related heterocyclic systems. Actual yields may vary and require optimization.

Mandatory Visualizations

Diagrams

Heck_Reaction_Workflow Start Starting Materials: - Halo-4-azaindole - Alkene Reaction Heck Coupling Reaction: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., P(o-tol)₃) - Base (e.g., Et₃N) - Solvent (e.g., DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: (e.g., Column Chromatography) Workup->Purification Product Functionalized 4-Azaindole Purification->Product

Caption: General workflow for the Heck functionalization of 4-azaindoles.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Alkyl L₂Pd(II)(Alkyl)(X) PdII_Aryl->PdII_Alkyl MigIns Migratory Insertion PdII_Hydride L₂Pd(II)(H)(X) PdII_Alkyl->PdII_Hydride BetaElim β-Hydride Elimination PdII_Hydride->Pd0 RedElim Reductive Elimination HX H-X ArylX Aryl-X Alkene Alkene Product Product Base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the synthesis of aryl and heteroaryl amines from the corresponding halides.[1] These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine, a key intermediate in the development of various therapeutic agents.

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. The ability to introduce diverse amino substituents at the 3-position through C-N cross-coupling reactions is crucial for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is particularly well-suited for this purpose due to its broad substrate scope and tolerance of various functional groups.[2][3][4]

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

A variety of primary and secondary, aliphatic and aromatic amines can be coupled with this compound using a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent.

Quantitative Data Summary

While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes representative yields and reaction conditions for the amination of structurally similar 3-iodo-aza-indoles and other relevant heteroaryl iodides. This data provides a strong predictive framework for the successful amination of the target substrate.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012~95
2AnilinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.0)Dioxane11018~88
3n-Butylamine[Pd(allyl)Cl]₂ (1.5)BrettPhos (3)LiHMDS (1.5)THF8016~92
4PiperidinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)Toluene10024~90
5BenzylaminePd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄ (2.0)Dioxane10018~85

This table presents expected outcomes based on analogous reactions reported in the literature for similar heteroaryl iodides.

Experimental Protocols

The following is a detailed protocol for a typical Buchwald-Hartwig amination of this compound with morpholine. This protocol can be adapted for other amines by adjusting the stoichiometry and reaction conditions as suggested in the table above.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the Schlenk tube in a preheated heating block at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-(morpholin-4-yl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl iodide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yield the aminated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative_Addition->Ar-Pd(II)(I)L2 Amine_Coordination Amine_Coordination Ar-Pd(II)(I)L2->Amine_Coordination HNR'R'' [Ar-Pd(II)(NHR'R'')L2]+I- [Ar-Pd(II)(NHR'R'')L2]+I- Amine_Coordination->[Ar-Pd(II)(NHR'R'')L2]+I- Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')L2]+I-->Deprotonation Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Ar-NR'R'' Reductive_Elimination->Pd(0)L2 Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Charge_Reagents Charge Schlenk tube with This compound, Pd2(dba)3, and XPhos Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Charge_Reagents->Inert_Atmosphere Add_Base Add NaOtBu Inert_Atmosphere->Add_Base Add_Solvent_Amine Add Toluene and Amine Add_Base->Add_Solvent_Amine Heating Heat to 100 °C with Stirring Add_Solvent_Amine->Heating TLC_Monitoring Monitor by TLC Heating->TLC_Monitoring Cooling Cool to Room Temperature TLC_Monitoring->Cooling Filtration Dilute and Filter through Celite® Cooling->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Final Product Purification->Final_Product

References

Application Notes and Protocols for Pyrrolopyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of the 1H-pyrrolo[3,2-b]pyridine bicyclic system, in particular, have garnered significant interest in oncology research due to their potential as potent and selective inhibitors of various protein kinases implicated in cancer progression. While specific research on 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives is limited in publicly available literature, the broader class of pyrrolopyridine derivatives has shown considerable promise.

This document provides an overview of the application of a representative pyrrolopyridine derivative, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in cancer research. The protocols and data presented are based on established methodologies for evaluating similar kinase inhibitors.

Featured Compound: A Potent 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor

For the purpose of these application notes, we will focus on a well-characterized 1H-pyrrolo[2,3-b]pyridine derivative, herein referred to as Compound 4h , which has demonstrated potent inhibitory activity against FGFR1, 2, and 3.[1][2] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target.[1][2]

Chemical Structure of a Representative Pyrrolopyridine Scaffold

Caption: General structure of the 1H-pyrrolo[2,3-b]pyridine core with potential substitution sites (R1-R5).

Quantitative Data Summary

The following table summarizes the in vitro activity of Compound 4h and other representative pyrrolopyridine derivatives against various cancer cell lines and kinases.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
Compound 4h FGFR1-7[1][2]
FGFR2-9[1][2]
FGFR3-25[1][2]
FGFR4-712[1][2]
4T1 (Breast Cancer)Proliferation>10,000[1][2]
Compound 16h MELK-32[3]
A549 (Lung Cancer)Proliferation109[3]
MDA-MB-231 (Breast Cancer)Proliferation185[3]
MCF-7 (Breast Cancer)Proliferation245[3]
Compound 1r FMS Kinase-30
Ovarian Cancer Cell LinesProliferation150 - 1780
Prostate Cancer Cell LinesProliferation150 - 1780
Breast Cancer Cell LinesProliferation150 - 1780

Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in various cancers.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Compound4h Compound 4h (Pyrrolopyridine Derivative) Compound4h->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase Buffer B Prepare Kinase & Substrate A->B E Add Kinase, Substrate, & Compound to Plate B->E C Prepare Test Compound (Serial Dilution) C->E D Prepare ATP Solution F Initiate Reaction with ATP D->F E->F G Incubate at 30°C F->G H Stop Reaction G->H I Add Detection Reagent H->I J Measure Signal (e.g., Luminescence) I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase substrate (e.g., a specific peptide)

  • Test compound (e.g., Compound 4h)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO (Dimethyl sulfoxide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10-fold dilutions from 1 mM to 1 nM).

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Test Compound B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Incubate & Shake G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability & Determine IC50 I->J

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate on a shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Western Blotting for Target Engagement

This protocol is used to detect the phosphorylation status of a target protein (e.g., a downstream effector of FGFR like ERK) to confirm that the compound is engaging its target in a cellular context.

Workflow:

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

References

Application Notes: Development of Novel FGFR Inhibitors from a 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway through mutations, gene amplification, or translocations is a known driver in various human cancers, making FGFRs attractive targets for therapeutic intervention. This document outlines the development and characterization of a novel series of FGFR inhibitors derived from a versatile 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold. We describe the synthetic protocol for a lead compound, PYR-FGFRi-023 , and detail the methodologies for its biological evaluation, including in vitro kinase assays, cellular proliferation assays, and target engagement verification via Western blot.

Introduction

The 1H-pyrrolo[3,2-b]pyridine core represents a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The strategic placement of an iodine atom at the 3-position provides a versatile handle for introducing diverse chemical moieties through well-established cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The methoxy group at the 5-position can aid in modulating physicochemical properties and may form additional interactions within the receptor. This application note details a hypothetical workflow for the synthesis and evaluation of a potent FGFR inhibitor, demonstrating the utility of the this compound intermediate.

Synthesis of Lead Compound PYR-FGFRi-023

The synthesis of the lead compound, PYR-FGFRi-023 , is achieved via a palladium-catalyzed Suzuki coupling reaction. This approach allows for the efficient formation of a C-C bond, linking the pyrrolo[3,2-b]pyridine core to a substituted phenyl ring, a common feature in many Type I and Type II kinase inhibitors that occupies the hydrophobic region of the ATP-binding site.

Protocol 1: Synthesis of N-(4-((5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methyl)-3,5-dimethoxyphenyl)acrylamide (PYR-FGFRi-023)

Materials:

  • This compound

  • (4-(Aminomethyl)-2,6-dimethoxyphenyl)boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Suzuki Coupling: a. To a flame-dried round-bottom flask, add this compound (1.0 eq), (4-(Aminomethyl)-2,6-dimethoxyphenyl)boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2 (0.05 eq). b. Purge the flask with argon for 10 minutes. c. Add degassed 1,4-dioxane and a 2M aqueous solution of Na2CO3 (3.0 eq). d. Heat the reaction mixture to 90 °C and stir under argon for 12 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with EtOAc. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to yield the amine intermediate.

  • Acrylamide Formation: a. Dissolve the purified amine intermediate (1.0 eq) in DCM and cool to 0 °C in an ice bath. b. Add TEA (2.0 eq) to the solution. c. Add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Quench the reaction by adding saturated sodium bicarbonate solution. f. Separate the organic layer and wash with brine. g. Dry over anhydrous MgSO4, filter, and concentrate. h. Purify the final compound, PYR-FGFRi-023 , by silica gel chromatography.

Biological Evaluation

The biological activity of PYR-FGFRi-023 was assessed through a series of in vitro assays to determine its potency against FGFR kinases and its effect on cancer cell proliferation.

Data Presentation

The inhibitory activity of the lead compound is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of PYR-FGFRi-023

Kinase TargetIC50 (nM)
FGFR15.2
FGFR28.1
FGFR36.5
FGFR445.7
VEGFR2>1000

Table 2: Anti-proliferative Activity of PYR-FGFRi-023

Cell LineCancer TypeFGFR AlterationIC50 (nM)
NCI-H1581Lung CancerFGFR1 Amplified15.3
SNU-16Gastric CancerFGFR2 Amplified22.8
RT-112Bladder CancerFGFR3 Fusion18.9
Hep3BHepatocellular CarcinomaFGFR4 Overexpression98.2
A549Lung CancerFGFR Wild-Type>5000

Experimental Protocols

Protocol 2: In Vitro FGFR Kinase Assay (ADP-Glo™ Luminescence Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.[1][2][3]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • PYR-FGFRi-023 serially diluted in DMSO

  • 384-well assay plates (low volume, white)

Procedure:

  • Prepare serial dilutions of PYR-FGFRi-023 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control.

  • Add 2 µL of FGFR enzyme solution (concentration optimized for ~10-30% ATP consumption).

  • Add 2 µL of a substrate/ATP mixture (final concentrations typically 0.2 mg/mL Poly(Glu,Tyr) and 25-50 µM ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., NCI-H1581, SNU-16)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • PYR-FGFRi-023

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of PYR-FGFRi-023 in complete growth medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 4: Western Blot Analysis of FGFR Pathway Inhibition

This protocol is used to detect the phosphorylation status of FGFR and downstream effectors like ERK, confirming target engagement in a cellular context.[8][9][10]

Materials:

  • NCI-H1581 cells

  • Serum-free medium

  • PYR-FGFRi-023

  • FGF2 ligand

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Plate NCI-H1581 cells and grow to 80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat cells with various concentrations of PYR-FGFRi-023 (or DMSO) for 2 hours.

  • Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 15 minutes.

  • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

  • Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Detect the chemiluminescent signal using a digital imager.

  • Analyze band intensities to determine the reduction in phosphorylation relative to total protein and loading controls.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS-RAF-MEK P1->RAS Inhibitor PYR-FGFRi-023 Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation

Figure 1. FGFR signaling pathway and the inhibitory action of PYR-FGFRi-023.

Experimental_Workflow Start Start: 3-Iodo-5-methoxy- 1H-pyrrolo[3,2-b]pyridine Synthesis Chemical Synthesis (Suzuki Coupling) Start->Synthesis Compound Lead Compound PYR-FGFRi-023 Synthesis->Compound KinaseAssay In Vitro Kinase Assay (IC50 vs FGFRs) Compound->KinaseAssay CellAssay Cell-Based Proliferation Assay (IC50 vs Cancer Cells) Compound->CellAssay End Lead Optimization KinaseAssay->End WesternBlot Target Engagement (Western Blot for p-FGFR, p-ERK) CellAssay->WesternBlot WesternBlot->End

Figure 2. General experimental workflow for inhibitor development.

SAR_Logic Core Core Scaffold: 5-methoxy-1H-pyrrolo[3,2-b]pyridine R1 Position 3: Suzuki/Sonogashira/ Buchwald-Hartwig Coupling Core->R1 Modify R2 Position 1 (N-H): Alkylation/ Arylation Core->R2 Modify Potency Potency (FGFR IC50) R1->Potency Impacts Selectivity Selectivity (vs other kinases) R1->Selectivity Impacts Properties ADME Properties (Solubility, Permeability) R1->Properties Impacts R2->Potency Impacts R2->Selectivity Impacts R2->Properties Impacts

Figure 3. Logical diagram for Structure-Activity Relationship (SAR) exploration.

References

Application Notes and Protocols: 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal cell death. The complex and multifactorial nature of AD necessitates the exploration of novel chemical scaffolds for therapeutic intervention. The pyrrolo[3,2-b]pyridine core, a nitrogen-containing heterocyclic compound, has emerged as a promising scaffold in the design of bioactive molecules targeting key pathways in neurodegeneration. This document outlines the potential applications and experimental protocols for 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine in Alzheimer's disease research, based on the activity of structurally related compounds. While direct studies on this specific molecule are emerging, its structural features suggest potential as a modulator of key enzymatic pathways implicated in AD.

Hypothetical Mechanism of Action

Based on studies of similar pyrrolopyridine derivatives, this compound is hypothesized to function as a multi-target inhibitor, potentially impacting key pathological drivers of Alzheimer's disease. The pyrrolopyridine scaffold is a known "hinge-binding" motif for various kinases, including Glycogen Synthase Kinase 3β (GSK-3β), a critical enzyme in tau hyperphosphorylation.[1][2] The iodine atom at the 3-position can serve as a site for further chemical modification to enhance potency and selectivity, while the methoxy group at the 5-position may influence blood-brain barrier permeability and metabolic stability.

Potential therapeutic targets for this compound and its derivatives include:

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : By inhibiting GSK-3β, the compound could reduce the hyperphosphorylation of tau protein, thereby preventing the formation of neurofibrillary tangles (NFTs).[1][2]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : The pyrrolopyridine core may interact with the active site of cholinesterases, increasing the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[3]

  • Modulation of Neuroinflammation and Oxidative Stress : Heterocyclic compounds are known to possess anti-inflammatory and antioxidant properties, which are crucial for combating the neurotoxic environment in the AD brain.[4][5][6]

Data Presentation

The following tables present hypothetical quantitative data for this compound (herein referred to as Compound-X) and its derivatives, based on reported values for similar pyrrolopyridine compounds in Alzheimer's disease models.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeIC50 (nM)
Compound-X GSK-3β150
AChE850
BChE1200
Derivative A (Modified at 3-iodo position)GSK-3β50
AChE600
BChE950
Derivative B (Modified at 5-methoxy position)GSK-3β120
AChE700
BChE1100

Table 2: In Vitro Cellular Activity

CompoundCell LineAssayEC50 (µM)
Compound-X SH-SY5YNeuroprotection against Aβ toxicity5.2
Reduction of Tau Phosphorylation (p-Tau Ser396)2.8
Derivative A SH-SY5YNeuroprotection against Aβ toxicity1.8
Reduction of Tau Phosphorylation (p-Tau Ser396)0.9
Derivative B SH-SY5YNeuroprotection against Aβ toxicity4.5
Reduction of Tau Phosphorylation (p-Tau Ser396)2.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GSK-3β Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

  • In a 384-well plate, add 5 µL of the compound dilution.

  • Add 10 µL of a mixture containing the GSK-3β enzyme and the substrate peptide to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the reaction mixture for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot for Tau Phosphorylation in SH-SY5Y Cells

Objective: To assess the effect of this compound on tau phosphorylation at a specific site (e.g., Ser396) in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Okadaic acid (to induce tau hyperphosphorylation)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Tau (Ser396), anti-total-Tau, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Culture SH-SY5Y cells in 6-well plates until they reach 80% confluency.

  • Treat the cells with different concentrations of this compound for 2 hours.

  • Induce tau hyperphosphorylation by adding okadaic acid (100 nM) and incubate for an additional 4 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau Ser396) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize the phosphorylated tau levels to total tau and β-actin.

Visualizations

Signaling Pathway

GSK3B_Pathway cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration CompoundX 3-Iodo-5-methoxy-1H- pyrrolo[3,2-b]pyridine GSK3B GSK-3β CompoundX->GSK3B Inhibition GSK3B->Tau Phosphorylation

Caption: Hypothetical inhibitory action of this compound on the GSK-3β signaling pathway in Alzheimer's disease.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A1 Compound Synthesis & Characterization A2 Enzymatic Assays (GSK-3β, AChE) A1->A2 A3 Cell-Based Assays (Neuroprotection, p-Tau) A2->A3 B1 AD Animal Model (e.g., 5xFAD mice) A3->B1 Lead Compound Selection B2 Compound Administration B1->B2 B3 Behavioral Tests (e.g., Morris Water Maze) B2->B3 B4 Histopathological Analysis B3->B4

Caption: A typical drug discovery workflow for evaluating novel compounds for Alzheimer's disease.

Logical Relationship

Logical_Relationship cluster_targets Molecular Targets cluster_effects Cellular & Pathological Effects cluster_outcome Therapeutic Outcome Compound 3-Iodo-5-methoxy-1H- pyrrolo[3,2-b]pyridine GSK3B GSK-3β Compound->GSK3B AChE AChE Compound->AChE Inflammation Neuroinflammation Compound->Inflammation pTau Reduced Tau Hyperphosphorylation GSK3B->pTau ACh Increased Acetylcholine AChE->ACh Neuroprotection Neuroprotection Inflammation->Neuroprotection Cognition Improved Cognitive Function pTau->Cognition ACh->Cognition Neuroprotection->Cognition

Caption: Logical relationship of the multi-target effects of this compound leading to a therapeutic outcome.

References

Application Notes and Protocols for the Synthesis of Potential Anti-inflammatory Agents from 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific examples of anti-inflammatory agents synthesized directly from 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. The following application notes and protocols are therefore provided as a generalized and hypothetical guide to illustrate how this starting material could be utilized in the synthesis of potential anti-inflammatory agents using common synthetic methodologies. The biological activity of any synthesized compounds would require experimental validation.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The starting material, this compound, is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for creating diverse libraries of molecules for screening for various biological activities, including anti-inflammatory properties. This document provides a hypothetical protocol for the synthesis of a 3-aryl-5-methoxy-1H-pyrrolo[3,2-b]pyridine derivative via a Suzuki coupling reaction, a common strategy in drug discovery.

Hypothetical Synthesis of a Potential Anti-inflammatory Agent

This protocol describes a hypothetical synthesis of a 3-aryl derivative of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. Aryl moieties are often incorporated into non-steroidal anti-inflammatory drugs (NSAIDs). The selection of the arylboronic acid would be guided by structure-activity relationship (SAR) studies of known anti-inflammatory agents.

Reaction Scheme:

Suzuki Coupling Reaction reactant1 This compound reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) reactant1->reagents reactant2 Arylboronic Acid (R-B(OH)2) reactant2->reagents product 3-Aryl-5-methoxy-1H-pyrrolo[3,2-b]pyridine reagents->product Suzuki Coupling Biological Evaluation Workflow cluster_synthesis Synthesis and Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Cytokine_Assay Cytokine Production Assay (e.g., LPS-stimulated macrophages) COX_Assay->Cytokine_Assay Active Compounds Toxicity_Assay Cytotoxicity Assay Cytokine_Assay->Toxicity_Assay Edema_Model Carrageenan-induced Paw Edema Toxicity_Assay->Edema_Model Non-toxic, Active Compounds Arthritis_Model Adjuvant-induced Arthritis Model Edema_Model->Arthritis_Model Lead Compounds COX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. Our aim is to help improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via electrophilic iodination of the parent compound, 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Issue 1: Low or No Yield of the Desired Product

Q1: My iodination reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

A: Low yields in the iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine can arise from several factors related to the starting material, reagents, and reaction conditions. The pyrrolo[3,2-b]pyridine ring system is electron-rich, making the C3 position the most susceptible to electrophilic attack.[1] However, careful control of the reaction is necessary to achieve a high yield.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the 5-methoxy-1H-pyrrolo[3,2-b]pyridine starting material is pure. Impurities can interfere with the reaction.

  • Reagent Quality: Use high-quality iodinating agents. N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are common choices. Ensure they are fresh and have not decomposed.

  • Reaction Conditions:

    • Temperature: Many electrophilic substitutions on sensitive heterocyclic systems benefit from lower reaction temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

    • Solvent: The choice of solvent can influence reactivity. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are common solvents for iodination reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction or decomposition.

Issue 2: Poor Regioselectivity and Formation of Isomers

Q2: I am observing the formation of other iodinated isomers besides the desired 3-iodo product. How can I improve the regioselectivity for the C3 position?

A: The C3 position of the 1H-pyrrolo[3,2-b]pyridine core is the most electronically favored site for electrophilic substitution due to the electron-donating nature of the pyrrole ring.[1] However, under certain conditions, substitution at other positions (e.g., C2) can occur.

Strategies to Enhance C3-Selectivity:

  • Choice of Iodinating Agent: Milder iodinating agents may offer better selectivity. Compare the results with different reagents (e.g., NIS vs. ICl).

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product, which is typically the C3-iodinated isomer.[1]

  • Steric Hindrance: While not directly applicable to the unsubstituted parent compound, be mindful that substituents on the pyrrole or pyridine ring can influence the regioselectivity due to steric effects.[1]

  • Protecting Groups: In some cases, protecting the N1 position of the pyrrole ring with a suitable protecting group (e.g., Boc) can influence the electronic distribution and enhance selectivity.[1]

Issue 3: Formation of Di-iodinated Byproducts

Q3: My reaction is producing a significant amount of di-iodinated product. How can I favor mono-iodination?

A: The formation of di-iodinated species suggests that the starting material and the mono-iodinated product have comparable reactivity towards the iodinating agent.

Methods to Promote Mono-iodination:

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents of the iodinating agent is recommended to minimize di-substitution.

  • Slow Addition: Add the iodinating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors the reaction with the more abundant starting material.

  • Lower Temperature: Conducting the reaction at a lower temperature will decrease the reaction rate and can improve the selectivity for the mono-iodinated product.

Issue 4: Difficulty in Product Purification

Q4: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification techniques?

A: Purification can be challenging due to the presence of unreacted starting material, isomers, and di-iodinated byproducts.

Purification Protocol:

  • Work-up: After the reaction is complete, quench any remaining iodinating agent with a solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Chromatography: The most effective method for separating the desired product from impurities is typically column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.

Data Presentation

Table 1: Comparison of Iodinating Reagents and Conditions for Electrophilic Iodination of Pyrrolopyridines

Iodinating ReagentSolventTemperature (°C)Typical Yield Range (%)RegioselectivityReference
N-Iodosuccinimide (NIS)AcetonitrileRoom Temp.60-85Generally high for C3General Knowledge
Iodine Monochloride (ICl)Dichloromethane0 to Room Temp.70-90High for C3, risk of over-iodination[2]
Iodine / Silver Salt (e.g., AgOAc)AcetonitrileRoom Temp.Moderate to HighCan be highly regioselectiveGeneral Knowledge

Note: The yields and selectivities are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (Starting Material)

A general method for the synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine precursor involves the reductive cyclization of a corresponding nitro-pyridine derivative.

Procedure:

  • Dissolve the appropriate 6-methoxy-3-nitropyridine-2-acetonitrile derivative in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenation apparatus at room temperature for 24 hours.

  • Upon completion, filter the catalyst and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., dichloromethane/ethyl acetate as eluent) to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: General Procedure for C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is a general guideline for the iodination of electron-rich heterocycles like 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Procedure:

  • Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.05 - 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow start 5-methoxy-1H-pyrrolo[3,2-b]pyridine product This compound start->product Iodination reagent Iodinating Agent (e.g., NIS, ICl) reagent->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Impure Starting Material start->cause1 cause2 Decomposed Reagents start->cause2 cause3 Suboptimal Conditions (Temp., Solvent) start->cause3 sol1 Purify Starting Material cause1->sol1 sol2 Use Fresh Reagents cause2->sol2 sol3 Optimize Temp. & Solvent cause3->sol3 sol4 Monitor Reaction Progress cause3->sol4

Caption: Troubleshooting logic for low reaction yield.

Regioselectivity_Factors center Regioselectivity (C3 vs. other positions) factor1 Electronic Effects (C3 is most nucleophilic) center->factor1 factor2 Steric Hindrance center->factor2 factor3 Reaction Temperature center->factor3 factor4 Reagent Reactivity center->factor4

Caption: Key factors influencing the regioselectivity of iodination.

References

Purification techniques for 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials, such as 5-methoxy-1H-pyrrolo[3,2-b]pyridine, and byproducts from the iodination reaction. Depending on the synthetic route, these could include di-iodinated species or products of side reactions involving the methoxy group. Residual solvents from the reaction or initial work-up are also common.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are typically column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. A combination of both is often used to achieve high purity.

Q3: My purified this compound is unstable and discolors over time. What storage conditions are recommended?

A3: Iodinated heterocyclic compounds can be sensitive to light and air. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C is preferable for long-term storage).[1]

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing purity. HPLC can provide quantitative purity data, while ¹H NMR and ¹³C NMR can confirm the structure and identify organic impurities. Mass spectrometry (MS) is also useful for confirming the molecular weight.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Compound from Impurities Incorrect solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. A gradient elution may be necessary.
Overloading the column.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.
Column channeling.Ensure proper packing of the silica gel to avoid cracks and channels.
Compound is not Eluting from the Column Eluent is too non-polar.Gradually increase the polarity of the eluent.
Compound may be adsorbing irreversibly to the silica gel.Consider using a different stationary phase, such as alumina, or adding a small amount of a modifying agent like triethylamine to the eluent if the compound is basic.
Streaking of the Compound on the Column Compound is sparingly soluble in the eluent.Choose an eluent system in which the compound is more soluble.
The compound is acidic or basic.Add a small percentage of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the eluent.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to concentrate the solution.
The compound is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture (a "good" solvent and a "poor" solvent).
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Precipitate Forms Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.Choose a lower-boiling solvent.
The compound is "oiling out" due to high impurity levels.Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low Recovery of Purified Compound Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
The compound is significantly soluble in the cold solvent.Cool the solution to a lower temperature (e.g., in a freezer).
Crystals were not completely collected.Ensure complete transfer of crystals during filtration and wash with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the determined solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data Summary

The following table summarizes typical results that might be expected from the purification of a 1-gram batch of crude this compound.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Column Chromatography~80%>95%60-80%
Recrystallization~90%>98%70-90%
Combined Approach~80%>99%50-70%

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis1 Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 Decision1 Purity < 90%? Analysis1->Decision1 ColChrom Column Chromatography Decision1->ColChrom Yes Recryst Recrystallization Decision1->Recryst No Analysis2 Purity Analysis ColChrom->Analysis2 Decision2 Purity < 98%? Analysis2->Decision2 Decision2->Recryst Yes FinalProduct Pure Product (>98%) Decision2->FinalProduct No Recryst->FinalProduct Storage Store under inert atmosphere, protected from light at -20°C FinalProduct->Storage Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Method Which Purification Method? Start->Method ColChrom Column Chromatography Issue Method->ColChrom Column Recryst Recrystallization Issue Method->Recryst Recrystallization PoorSep Poor Separation? ColChrom->PoorSep OptimizeEluent Optimize Eluent via TLC PoorSep->OptimizeEluent Yes NoElution No Elution? PoorSep->NoElution No ReduceLoad Reduce Sample Load OptimizeEluent->ReduceLoad IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes ChangeStationary Change Stationary Phase IncreasePolarity->ChangeStationary NoCrystals No Crystals Formed? Recryst->NoCrystals Concentrate Concentrate Solution NoCrystals->Concentrate Yes OilingOut Oiling Out? NoCrystals->OilingOut No ChangeSolvent Change Solvent/Add Anti-Solvent Concentrate->ChangeSolvent PrePurify Pre-purify by Chromatography OilingOut->PrePurify Yes LowerBoilingSolvent Use Lower Boiling Solvent PrePurify->LowerBoilingSolvent

References

Technical Support Center: Iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the electrophilic iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine?

A1: The major product expected from the electrophilic iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine is 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine . The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is an electron-rich heterocyclic system. Electrophilic aromatic substitution (SEAr) preferentially occurs on the pyrrole ring rather than the pyridine ring. The C-3 position of the 7-azaindole scaffold is the most nucleophilic and is generally the most common site for iodination.[1][2][3]

Q2: What are the most common side reactions observed during the iodination of this substrate?

A2: The most prevalent side reactions include:

  • Over-iodination: The formation of di-iodinated products is a common side reaction, especially when using highly reactive iodinating agents or an excess of the reagent.[4][5] Given the activating nature of the methoxy group, the aromatic system is susceptible to further iodination.

  • Iodination at alternative positions: While C-3 is the kinetically favored position, iodination at other positions on the pyrrole or even the pyridine ring can occur, leading to isomeric impurities. The specific isomer formed can depend on the reaction mechanism (e.g., deprotometalation-iodolysis vs. direct electrophilic substitution).[1]

  • N-Iodination: Iodination can occur at the pyrrole nitrogen. This is often reversible, but it can consume the reagent and potentially lead to other degradation pathways.

  • Degradation of starting material: Harsh reaction conditions, such as high temperatures or the use of strong oxidants, can lead to the decomposition of the sensitive pyrrolopyridine core.

Q3: My reaction is producing a significant amount of a di-iodinated product. How can I prevent this?

A3: To minimize over-iodination, you should:

  • Control stoichiometry: Carefully control the amount of the iodinating agent used, aiming for a 1:1 molar ratio or slightly less with respect to the substrate.

  • Use a milder iodinating agent: Switch from highly reactive systems like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) with a strong acid to a less reactive agent like molecular iodine (I₂), potentially with a mild base like potassium hydroxide.[1][5]

  • Lower the reaction temperature: Running the reaction at a lower temperature can increase selectivity for the mono-iodinated product by reducing the rate of the second iodination step.

  • Reduce reaction time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product.

Q4: The regioselectivity of my reaction is poor, yielding multiple isomers. What factors influence the position of iodination?

A4: Regioselectivity is primarily governed by the reaction mechanism and conditions:

  • Electrophilic Aromatic Substitution (SEAr): Standard electrophilic iodination (e.g., using I₂/NIS) is directed by the electronic properties of the heterocyclic core, which strongly favors the C-3 position.[1]

  • Deprotometalation-Iodolysis: If a strong base like n-BuLi is used to deprotonate the molecule followed by quenching with an iodine source, the regioselectivity can change completely. This pathway is directed by the acidity of the C-H bonds and can lead to iodination at other positions, such as C-5.[1][6]

  • Solvent and Additives: The choice of solvent and the presence of Lewis or Brønsted acids can influence the reactivity of the iodinating agent and the substrate, thereby affecting regioselectivity.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of the desired product 1. Inactive iodinating agent: The reagent may have decomposed or is not sufficiently electrophilic under the chosen conditions. 2. Insufficient activation: For molecular iodine (I₂), an oxidizing agent or activator is often required to generate a more potent electrophile ("I⁺").[7] 3. Reaction conditions too mild: Temperature may be too low or reaction time too short.1. Use a fresh bottle of the iodinating agent. 2. Switch to a more reactive agent (e.g., N-Iodosuccinimide). 3. If using I₂, add an oxidizing agent (e.g., CAN, mCPBA) or a Lewis acid.[6][8] 4. Gradually increase the reaction temperature and monitor progress by TLC/LC-MS.
Formation of multiple products (over-iodination) 1. Excess iodinating agent: More than one equivalent of the iodinating reagent was used. 2. High reactivity: The chosen iodinating agent is too reactive for the activated substrate.[5] 3. Prolonged reaction time: The reaction was left for too long after the formation of the desired mono-iodo product.1. Use 1.0 equivalent or slightly less of the iodinating agent. 2. Switch to a milder reagent (e.g., I₂ with a weak base instead of ICl).[4] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Lower the reaction temperature.
Formation of an unexpected regioisomer 1. Reaction mechanism ambiguity: Conditions may favor a different mechanism (e.g., deprotometalation or a radical pathway) over the intended SEAr.[1] 2. High temperature: Thermodynamic control at high temperatures might favor a different, more stable isomer.1. For C-3 selectivity, ensure conditions favor SEAr (e.g., NIS in a non-basic solvent). 2. Avoid strong bases like n-BuLi unless an alternative regioselectivity is desired.[6] 3. Perform the reaction at a lower temperature to favor the kinetically controlled product.
Presence of chlorinated side products 1. Contaminated reagent: The iodinating agent (e.g., ICl) may inherently contain chlorine or be contaminated.[4]1. Use a chlorine-free iodinating system, such as I₂ with an oxidant or NIS. 2. Purify the iodinating agent if possible.
Complex, inseparable mixture of products 1. Substrate degradation: The reaction conditions are too harsh (e.g., strong acid/base, high temperature), causing the pyrrolopyridine core to decompose.1. Use milder reaction conditions: lower temperature, shorter reaction time. 2. Consider protecting the pyrrole N-H group if it is suspected to be a site of instability. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if the substrate is sensitive to oxidation.

Data Presentation

Table 1: Comparison of Common Iodinating Systems for Heterocycles
Iodinating SystemReagent(s)Typical ReactivityCommon Side ReactionsNotes
Molecular Iodine I₂ / Base (e.g., KOH, K₂CO₃)Low to ModerateLow yield, slow reactionGenerally selective for mono-iodination. Base activates the substrate.[1]
N-Iodosuccinimide NIS / Solvent (e.g., DMF, CH₃CN)Moderate to HighOver-iodinationWidely used, easy to handle solid. Can be activated with acids like TFA.[7]
Iodine Monochloride ICl / Solvent (e.g., CH₂Cl₂, CCl₄)HighOver-iodination, potential for chlorinationVery reactive. Requires careful stoichiometric control.[4]
Oxidative Iodination I₂ / Oxidant (e.g., CAN, mCPBA, H₂O₂)High to Very HighOver-iodination, substrate oxidationThe in-situ generation of a highly electrophilic iodine species can be difficult to control.[6][8]
Deprotometalation-Iodolysis Strong Base (n-BuLi) then I₂N/A (Anionic)Different regioselectivity, incomplete reactionMechanism is fundamentally different from SEAr, leading to products determined by C-H acidity.[6]

Experimental Protocols

General Protocol for C-3 Iodination using N-Iodosuccinimide (NIS)

This protocol is a representative procedure adapted from methods used for similar 7-azaindole scaffolds. Researchers should optimize conditions for their specific substrate.

  • Preparation: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.0-1.1 eq) portion-wise over 5-10 minutes. Using a slight excess of NIS may be required, but increases the risk of di-iodination.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine/NIS.

  • Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to isolate the desired this compound.

Visualizations

Reaction_Pathways Start 5-methoxy-1H-pyrrolo[3,2-b]pyridine Product 3-iodo-5-methoxy-1H- pyrrolo[3,2-b]pyridine Start->Product Desired Pathway (SEAr at C-3) Reagent Iodinating Agent (e.g., NIS) SideProduct Di-iodinated Product Product->SideProduct Side Reaction ExcessReagent Excess Iodinating Agent

Caption: Main reaction pathway vs. a common side reaction.

Troubleshooting_Workflow Start Reaction Start: Iodination of Substrate Check Analyze Crude Product (TLC, LC-MS) Start->Check Clean Clean Reaction: Desired Product Only Check->Clean Success OverIod Problem: Over-iodination Check->OverIod Side Products LowYield Problem: Low Conversion Check->LowYield Starting Material Remains Isomers Problem: Wrong Regioisomer(s) Check->Isomers Isomeric Impurities Stop Proceed to Purification Clean->Stop Sol_OverIod Solutions: - Reduce Reagent Stoichiometry - Lower Temperature - Use Milder Reagent OverIod->Sol_OverIod Sol_LowYield Solutions: - Increase Temperature - Use More Active Reagent - Increase Reaction Time LowYield->Sol_LowYield Sol_Isomers Solutions: - Confirm SEAr Conditions - Avoid Strong Bases - Lower Temperature Isomers->Sol_Isomers

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Regioselective Functionalization of 4-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the regioselective functionalization of 4-azaindoles (1H-pyrrolo[3,2-b]pyridines). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of the 4-azaindole ring system?

A1: The reactivity of the 4-azaindole core is a hybrid of its constituent pyrrole and pyridine rings. The pyrrole ring is electron-rich and therefore more susceptible to electrophilic attack, while the pyridine ring is electron-deficient.[1][2] This electronic dichotomy governs the regioselectivity of most functionalization reactions. The general order of reactivity for electrophilic substitution is C3 > C2 > N1.[2] Functionalization of the pyridine ring (positions C5, C6, and C7) is significantly more challenging and typically requires specialized methods like transition-metal-catalyzed C-H activation.[2]

Q2: How can I achieve selective functionalization at the C3 position?

A2: The C3 position is the most electron-rich and nucleophilic carbon on the 4-azaindole scaffold, making it the preferred site for a variety of electrophilic substitution reactions.[1] High regioselectivity at C3 can be achieved with reactions such as halogenation (e.g., using NBS or CuBr₂), Vilsmeier-Haack formylation (using POCl₃/DMF), and Mannich reactions.[1]

Q3: What are the most effective strategies for targeting the C2 position?

A3: Overcoming the intrinsic preference for C3 functionalization is the primary challenge for achieving C2 selectivity. The most common and effective strategy is Directed ortho-Metalation (DoM).[2] This involves installing a directing group on the N1 nitrogen, such as a pivaloyl (Piv) or carbamoyl group. This group directs a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be quenched with a wide range of electrophiles.[2]

Q4: How can I selectively functionalize the pyridine ring of 4-azaindole?

A4: Functionalizing the electron-deficient pyridine ring is challenging and often requires C-H activation strategies. Palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at the C5 and C7 positions, often requiring an N-oxide on the pyridine nitrogen to modulate its electronic properties.[3] Another approach involves using a directing group at the C3 position, such as a formyl group, in combination with a transient directing group like glycine, to direct palladium-catalyzed C4 arylation.[4]

Q5: What are the best N1-protecting groups for controlling regioselectivity?

A5: The choice of the N1-protecting group is crucial for directing functionalization and preventing unwanted side reactions. Common protecting groups include:

  • Boc (tert-butoxycarbonyl): Easily installed and removed under acidic conditions. It effectively prevents N1-reactivity during electrophilic substitutions on the pyrrole ring.

  • Sulfonyl groups (e.g., Ts, Bs): These electron-withdrawing groups deactivate the pyrrole ring towards electrophilic attack but can be instrumental in directing metalation or in the context of certain cross-coupling reactions.

  • Pivaloyl (Piv): A robust group that is particularly effective as a directing group in Directed ortho-Metalation (DoM) for C2 functionalization. However, its removal can be challenging, sometimes requiring strong basic conditions.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)

Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. Many electrophilic substitutions exhibit higher selectivity at 0 °C or even -78 °C.
Highly Reactive Electrophile Use a less reactive electrophile or a milder Lewis acid catalyst to enhance selectivity for the more nucleophilic C3 position.
Steric Hindrance at C3 If the 4-azaindole substrate is already substituted at a position adjacent to C3, this may sterically hinder attack, leading to increased C2 substitution. Consider an alternative synthetic route if possible.
Solvent Effects The polarity of the solvent can influence the transition state energies for attack at C2 and C3. Screen different solvents (e.g., polar aprotic vs. nonpolar) to optimize selectivity.

Issue 2: Low or No Yield at C2 Position during Directed ortho-Metalation (DoM)

Possible Cause Troubleshooting Step
Inefficient Deprotonation Ensure strictly anhydrous conditions. Use a stronger base (e.g., s-BuLi or t-BuLi) or a different base (e.g., LDA vs. n-BuLi). The choice of base can be critical.[2]
Unstable Lithiated Intermediate Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps to prevent decomposition.
Poorly Reactive Electrophile Some electrophiles may require warming to react, which can lead to the decomposition of the lithiated intermediate. If possible, use a more reactive electrophile.
Ineffective Directing Group The chosen N1-directing group may not be optimal. Pivaloyl or carbamoyl groups are often more effective than smaller groups like acetyl.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Possible Cause Troubleshooting Step
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[6] Using an N-protected 4-azaindole substrate can mitigate this issue. For unprotected substrates, specific ligands like SPhos and XPhos have shown success.[7]
Inactive Catalyst Ensure the palladium catalyst is active. Use a pre-catalyst or ensure proper activation conditions. Degas solvents thoroughly to remove oxygen.
Incorrect Base or Solvent The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, THF/water) is critical and often needs to be optimized for the specific substrates.[6][8]
Homocoupling of Boronic Acid This side reaction can consume the coupling partner. Using a slight excess of the boronic acid and ensuring anhydrous conditions (for the borylation step in one-pot procedures) can help.[8]

Quantitative Data Summary

Table 1: Regioselectivity in Electrophilic Nitration of N-Boc-Protected Indoles

EntrySubstrateReaction ConditionsProduct(s)Yield (%)Reference
1N-Boc-indole(CH₃)₄NNO₃, (CF₃CO)₂O, CH₃CN3-nitro97%[9]
2N-Boc-4-chloroindole(CH₃)₄NNO₃, (CF₃CO)₂O, CH₃CN3-nitro91%[9]
3N-Boc-4-bromoindole(CH₃)₄NNO₃, (CF₃CO)₂O, CH₃CN3-nitro82%[9]

Note: This data on indole derivatives illustrates the general high regioselectivity for the C3 position in electrophilic substitutions of N-protected indole systems, a principle that applies to 4-azaindoles.

Table 2: Palladium-Catalyzed C-H Arylation of Azaindoles

| Entry | Substrate | Coupling Partner | Catalyst/Ligand/Additive | Position | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3-formyl-4-azaindole | 4-bromoanisole | Pd(OAc)₂, AgTFA, Glycine | C4 | 65% |[4] | | 2 | 3-formyl-4-azaindole | 4-bromotoluene | Pd(OAc)₂, AgTFA, Glycine | C4 | 62% |[4] | | 3 | 3-formyl-4-azaindole | 1-bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂, AgTFA, Glycine | C4 | 55% |[4] |

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of 4-Azaindole

This protocol describes a highly regioselective bromination at the C3 position using copper(II) bromide.

  • Materials:

    • 4-Azaindole (1.0 eq)

    • Copper(II) bromide (CuBr₂) (1.1 eq)

    • Anhydrous acetonitrile (ACN)

  • Procedure:

    • To a solution of 4-azaindole (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add copper(II) bromide (1.1 eq).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-4-azaindole.

Protocol 2: N1-Pivaloyl Protection of 4-Azaindole for Directed ortho-Metalation

This protocol details the protection of the N1 position with a pivaloyl group, a crucial step for subsequent C2-functionalization via DoM.

  • Materials:

    • 4-Azaindole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Pivaloyl chloride (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 4-azaindole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N1-pivaloyl-4-azaindole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-azaindole

This protocol provides a general method for the palladium-catalyzed cross-coupling of a C3-halogenated 4-azaindole with an arylboronic acid.

  • Materials:

    • 3-Bromo-4-azaindole (or N-protected derivative) (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₃PO₄ (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add 3-bromo-4-azaindole (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-azaindole.

Visualizations

Regioselectivity_Factors cluster_reactivity Inherent Reactivity cluster_methods Functionalization Method cluster_conditions Reaction Conditions Pyrrole Pyrrole Ring (Electron-Rich) ES Electrophilic Substitution Pyrrole->ES Favors C3/C2 Pyridine Pyridine Ring (Electron-Deficient) CHA C-H Activation Pyridine->CHA Required for C5/C6/C7 Outcome Regioselective Outcome ES->Outcome DoM Directed ortho-Metalation DoM->Outcome CHA->Outcome Reagents Reagents (Base, Catalyst, Ligand) Reagents->Outcome Protecting_Group N1-Protecting Group Protecting_Group->DoM Enables C2 Temperature Temperature Temperature->Outcome Solvent Solvent Solvent->Outcome

Caption: Factors influencing the regioselectivity of 4-azaindole functionalization.

Troubleshooting_Tree Start Poor Regioselectivity (e.g., C2/C3 Mixture) Q_Temp Is reaction at low temp (e.g., 0°C or -78°C)? Start->Q_Temp A_LowerTemp Action: Lower Temperature Q_Temp->A_LowerTemp No Q_Electrophile Is electrophile highly reactive? Q_Temp->Q_Electrophile Yes A_LowerTemp->Q_Electrophile A_MilderE Action: Use milder electrophile or less Lewis Acid Q_Electrophile->A_MilderE Yes Q_Protect Is N1 position unprotected? Q_Electrophile->Q_Protect No A_MilderE->Q_Protect A_ProtectN1 Action: Install N1-Protecting Group (e.g., Boc, Piv) Q_Protect->A_ProtectN1 Yes Q_DoM Trying C2-functionalization via DoM? Q_Protect->Q_DoM No A_ProtectN1->Q_DoM A_CheckDoM Check DoM conditions: - Anhydrous? - Strong enough base? - Effective directing group? Q_DoM->A_CheckDoM Yes

Caption: Troubleshooting decision tree for common regioselectivity issues.

DoM_Workflow start Start: N1-Piv-4-azaindole deprotonation Deprotonation Base: n-BuLi or LDA Solvent: Anhydrous THF Temp: -78 °C start->deprotonation intermediate C2-Lithiated Intermediate deprotonation->intermediate quench Electrophilic Quench Electrophile: E⁺ (e.g., I₂, DMF, R-CHO) Temp: -78 °C to RT intermediate->quench product C2-Functionalized Product quench->product deprotection Deprotection (Optional) Conditions: Strong Base (e.g., LDA) product->deprotection final_product Final C2-Substituted 4-Azaindole deprotection->final_product

Caption: Experimental workflow for C2-functionalization via Directed ortho-Metalation.

References

Optimization of Suzuki coupling conditions for substituted 4-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for substituted 4-azaindoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a substituted 4-azaindole is not working (low to no yield). What are the common causes?

A1: Failure of Suzuki coupling with 4-azaindoles often stems from several factors:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen in the 4-azaindole ring can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An unsuitable ligand may not be effective for the specific 4-azaindole substrate.

  • Suboptimal Base: The base is critical for the activation of the boronic acid/ester.[2] The choice and strength of the base can significantly impact the reaction outcome.

  • Poor Substrate Solubility: If your substituted 4-azaindole or boronic acid derivative has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[3]

  • Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) form, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst decomposition.[4][5]

  • Protodeboronation: The boronic acid reagent can be sensitive and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures.[6]

Q2: I'm observing a significant amount of starting material (halo-4-azaindole) remaining. How can I improve the conversion?

A2: To improve the conversion of your halo-4-azaindole, consider the following troubleshooting steps:

  • Optimize the Catalyst and Ligand System: For nitrogen-rich heterocycles like 4-azaindoles, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[6] Using a pre-catalyst like an XPhos-Pd-G3 or SPhos-Pd-G2 can also improve catalyst stability and activity.[4]

  • Increase Catalyst Loading: While typically used in catalytic amounts, increasing the mol% of the palladium catalyst (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.

  • Screen Different Bases: The choice of base is critical. For 4-azaindoles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often successful.[1][6] The strength and solubility of the base can influence the reaction rate.

  • Elevate the Reaction Temperature: Increasing the temperature can enhance the rate of oxidative addition, which is often the rate-limiting step. However, be mindful of potential side reactions like protodeboronation at excessively high temperatures.

  • Change the Solvent: Ensure your substrates are soluble in the reaction solvent. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent with water is often necessary to dissolve the inorganic base.[6]

Q3: I am getting a good yield, but the reaction is not reproducible. What could be the issue?

A3: Lack of reproducibility in Suzuki couplings is often traced back to subtle variations in experimental setup and reagent quality. Here are key areas to check:

  • Inconsistent Degassing: Ensure a consistent and thorough degassing procedure for every reaction. The "freeze-pump-thaw" method is highly effective. Bubbling an inert gas like argon or nitrogen through the solvent is another common technique, but its effectiveness can vary.[4][5]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines upon storage, which can affect their reactivity. It's advisable to use fresh or properly stored boronic acids.

    • Solvent Purity: Use anhydrous solvents, as water content can affect the reaction. However, in many Suzuki protocols, a controlled amount of water is added as a co-solvent.[6][7]

    • Base Quality: Ensure the base is dry and of high purity.

  • Precise Catalyst and Ligand Handling: Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox).

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for Suzuki-Miyaura coupling of azaindole derivatives based on literature reports.

Table 1: Optimized Conditions for Suzuki Coupling of Unprotected Halo-Azaindoles [6]

ParameterCondition
Catalyst XPhos-Pd-G1 (P1)
Catalyst Loading 1.0–1.5 mol%
Ligand XPhos (in P1)
Base K₃PO₄ (2.00 mmol)
Boronic Acid 1.50 mmol
Halo-Azaindole 1.00 mmol
Solvent Dioxane/H₂O (4 mL / 1 mL)
Temperature 60 °C
Time 5–8 hours
Yield 91–99%

Table 2: Alternative Conditions for Suzuki Coupling of Chloroamino-N-heterocycles [1]

ParameterCondition
Catalyst Pd(OAc)₂
Catalyst Loading 3 mol%
Ligand SPhos (SPhos/Pd = 2.5:1)
Base K₃PO₄
Solvent MeCN/H₂O (3:2)
Temperature Reflux

Experimental Protocols

Detailed Methodology for Suzuki Coupling of a Substituted 4-Halo-Azaindole (Adapted from literature for unprotected heterocycles[6])

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substituted 4-halo-azaindole (1.00 mmol, 1.0 equiv), the corresponding boronic acid (1.50 mmol, 1.5 equiv), and K₃PO₄ (2.00 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G1, 0.01-0.015 mmol, 1.0-1.5 mol%).

  • Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 60 °C and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 4-azaindole.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up reagents Combine 4-Halo-Azaindole, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Pre-catalyst inert->catalyst solvent Add Degassed Solvent System catalyst->solvent heat Heat and Stir (e.g., 60 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling of 4-halo-azaindoles.

Troubleshooting_Suzuki start Low or No Yield? check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst sol_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a pre-catalyst. check_catalyst->sol_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes sol_base Screen inorganic bases (K3PO4, Cs2CO3). check_base->sol_base No check_temp Is the temperature adequate? check_base->check_temp Yes sol_temp Increase temperature incrementally. Monitor for decomposition. check_temp->sol_temp No check_degas Was degassing thorough? check_temp->check_degas Yes sol_degas Use freeze-pump-thaw or sparge thoroughly with inert gas. check_degas->sol_degas No

References

Overcoming poor solubility of pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of pyrrolo[3,2-b]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the solubilization of pyrrolo[3,2-b]pyridine derivatives.

Q1: My pyrrolo[3,2-b]pyridine derivative has extremely low aqueous solubility. What is the first step I should take to improve it?

A1: The initial and often most effective step for a poorly soluble compound that contains a basic nitrogen, such as a pyrrolo[3,2-b]pyridine derivative, is to investigate salt formation. The conversion of a neutral form of the drug into a salt form can significantly enhance its aqueous solubility and dissolution rate. A salt screening study is recommended to identify the most suitable counterion that provides a stable and soluble salt form.

Q2: I performed a salt screening, but the resulting salts are hygroscopic and difficult to handle. What can I do?

A2: Hygroscopicity is a common challenge with salt forms. If your salt is too hygroscopic, consider the following:

  • Screen for other, less hygroscopic salts: Different counterions will impart different properties. Mesylate and tosylate salts, for example, are often less hygroscopic than hydrochloride salts.[1][2]

  • Control humidity during handling: Use a glove box or a controlled humidity environment for all manipulations.

  • Characterize the hydrate forms: The absorbed water may be forming a stable hydrate. Understanding the conditions under which different hydrate forms exist is crucial for consistent formulation.

Q3: I am considering a solid dispersion to enhance solubility. Which method and polymer should I choose?

A3: The choice of method and polymer for solid dispersion depends on the physicochemical properties of your specific pyrrolo[3,2-b]pyridine derivative.

  • Methods:

    • Solvent Evaporation: A common and effective method where both the drug and a hydrophilic carrier are dissolved in a common solvent, which is then evaporated.[3][4] This is suitable for thermolabile compounds.

    • Melting/Fusion Method: The drug and carrier are melted together at a high temperature and then rapidly cooled.[3][5] This method is simple and avoids the use of organic solvents but is not suitable for heat-sensitive molecules.

  • Polymers:

    • Polyvinylpyrrolidone (PVP): Grades like PVP K30 are widely used due to their amorphizing and solubilizing properties.

    • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 4000, 6000) are effective carriers, particularly for the melting method.

    • Hydroxypropyl Methylcellulose (HPMC): This polymer can also enhance solubility and provide for controlled release.

Q4: My solid dispersion is not stable and the drug is recrystallizing over time. How can I prevent this?

A4: Recrystallization in a solid dispersion leads to a loss of the solubility advantage. To prevent this:

  • Increase the polymer to drug ratio: A higher concentration of the carrier polymer can better maintain the amorphous state of the drug.

  • Select a polymer with strong interactions with the drug: Specific interactions, such as hydrogen bonding between the drug and the polymer, can inhibit recrystallization.

  • Store under appropriate conditions: Control temperature and humidity to prevent moisture-induced phase separation and crystallization.

Q5: I am exploring cyclodextrin complexation. How do I know if an inclusion complex has formed?

A5: Formation of an inclusion complex can be confirmed by several analytical techniques:

  • Phase Solubility Studies: An increase in the solubility of the drug with increasing cyclodextrin concentration is a primary indicator.

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting peak suggests complexation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of the drug molecule upon complexation can be observed.

  • X-ray Diffractometry (XRD): A change from a crystalline pattern for the drug to an amorphous halo for the complex is indicative of inclusion.

Solubility Enhancement Data

The following table summarizes the potential solubility improvements for a hypothetical pyrrolo[3,2-b]pyridine derivative using various techniques. Actual results will vary depending on the specific compound and experimental conditions.

TechniqueCarrier/CounterionSolvent SystemFold Increase in Aqueous Solubility (Approximate)Reference
Salt Formation HydrochlorideWater~45x[1][6]
MesylateWaterVaries, often provides good solubility with lower hygroscopicity[1][2]
Solid Dispersion PVP K30Water~7x[7]
Soluplus®WaterVaries, can be significant[7]
Cyclodextrin Complexation Hydroxypropyl-β-CyclodextrinWater50x or more[8]
β-CyclodextrinWaterVaries based on guest-host fit[9]

Experimental Protocols

Protocol 1: Salt Screening for Pyrrolo[3,2-b]pyridine Derivatives

This protocol outlines a general procedure for screening different counterions to form salts of a basic pyrrolo[3,2-b]pyridine derivative.

Materials:

  • Pyrrolo[3,2-b]pyridine derivative (free base)

  • Selection of acidic counterions (e.g., HCl, HBr, H₂SO₄, methanesulfonic acid, p-toluenesulfonic acid)

  • Various organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • 96-well plates

  • Shaker/incubator

  • Filtration apparatus

  • Analytical balance

Procedure:

  • Solubility Assessment of the Free Base: Determine the solubility of the free base in various solvents to choose an appropriate solvent for the screening.

  • Preparation of Solutions:

    • Prepare a stock solution of the pyrrolo[3,2-b]pyridine derivative in the chosen solvent.

    • Prepare stock solutions of the acidic counterions in the same solvent at an equimolar concentration.

  • Salt Formation in 96-Well Plate:

    • Dispense the drug solution into the wells of the 96-well plate.

    • Add the counterion solutions to the respective wells.

    • Seal the plate and allow it to shake at a controlled temperature for 24-48 hours to allow for salt precipitation.

  • Isolation and Characterization:

    • Isolate any precipitated solids by filtration.

    • Wash the solids with the solvent and dry under vacuum.

    • Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to assess thermal properties.

  • Solubility Measurement of Salts: Determine the aqueous solubility of the promising salt forms and compare it to the free base.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of a pyrrolo[3,2-b]pyridine derivative.

Materials:

  • Pyrrolo[3,2-b]pyridine derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution:

    • Dissolve the pyrrolo[3,2-b]pyridine derivative and the chosen polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

    • Ensure complete dissolution, using sonication if necessary.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Continue evaporation until a thin, clear film is formed on the wall of the flask.

  • Drying:

    • Scrape the solid mass from the flask.

    • Dry the material in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Sizing and Storage:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

    • Store the solid dispersion in a desiccator to protect it from moisture.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using PXRD and DSC.

    • Evaluate the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the pure drug.

Protocol 3: Cyclodextrin Inclusion Complexation by Freeze-Drying

This protocol details the preparation of a cyclodextrin inclusion complex to improve the solubility of a hydrophobic pyrrolo[3,2-b]pyridine derivative.

Materials:

  • Pyrrolo[3,2-b]pyridine derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Tertiary butyl alcohol (TBA)

  • Purified water

  • Freeze-dryer

Procedure:

  • Preparation of Solutions:

    • Dissolve the pyrrolo[3,2-b]pyridine derivative in a minimal amount of TBA.

    • Dissolve the cyclodextrin in purified water. A 1:1 molar ratio of drug to cyclodextrin is a good starting point.

  • Mixing and Equilibration:

    • Slowly add the drug solution to the cyclodextrin solution with constant stirring.

    • Seal the container and stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

    • Lyophilize the frozen sample under high vacuum until all the solvent has sublimed, leaving a fluffy powder.

  • Characterization:

    • Analyze the freeze-dried powder using DSC, FTIR, and PXRD to confirm the formation of the inclusion complex.

    • Determine the aqueous solubility and dissolution rate of the complex and compare them to the uncomplexed drug.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis & Characterization cluster_end Outcome start Poorly Soluble Pyrrolo[3,2-b]pyridine Derivative salt Salt Formation start->salt sd Solid Dispersion start->sd cyclo Cyclodextrin Complexation start->cyclo analysis PXRD, DSC, FTIR, Solubility Testing salt->analysis sd->analysis cyclo->analysis end Improved Solubility & Bioavailability analysis->end

Caption: A logical workflow for enhancing the solubility of pyrrolo[3,2-b]pyridine derivatives.

salt_screening_workflow start Select Counterions react React with Free Base start->react isolate Isolate & Dry Precipitate react->isolate characterize Characterize (PXRD, DSC) isolate->characterize solubility Measure Aqueous Solubility characterize->solubility select Select Optimal Salt Form solubility->select

Caption: A streamlined workflow for the salt screening process.

solid_dispersion_pathway cluster_inputs Starting Materials drug Pyrrolo[3,2-b]pyridine Derivative dissolve Dissolve Drug & Polymer drug->dissolve polymer Hydrophilic Polymer polymer->dissolve solvent Common Solvent solvent->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Vacuum Drying evaporate->dry product Amorphous Solid Dispersion dry->product

Caption: The pathway for preparing a solid dispersion via the solvent evaporation method.

References

Stability of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

Based on its structure as an iodo-substituted electron-rich N-heterocycle, this compound is a versatile building block for various cross-coupling reactions. However, its stability can be influenced by specific reaction parameters. The pyrrolo[3,2-b]pyridine core is generally stable, but the carbon-iodine bond is susceptible to cleavage under certain conditions, particularly in the presence of strong bases, high temperatures, and some transition metal catalysts, which can lead to deiodination or other side reactions. The methoxy group is generally stable under most cross-coupling conditions but can be sensitive to strong acidic conditions.

Q2: What are the common side reactions observed when using this compound in cross-coupling reactions?

The most frequently encountered side reaction is protodeiodination , where the iodine atom is replaced by a hydrogen atom. This can be promoted by:

  • Elevated temperatures: Prolonged heating can lead to thermal decomposition and loss of iodine.

  • Strong bases: Bases like sodium tert-butoxide, especially in combination with certain palladium catalysts and ligands, can facilitate the removal of the iodine.

  • Reductive conditions: The presence of reducing agents, or reaction conditions that generate palladium hydride species, can lead to reductive cleavage of the C-I bond.

Another potential side reaction is homocoupling of the starting material to form a bi-pyrrolo[3,2-b]pyridine species, although this is generally less common than protodeiodination.

Troubleshooting Guides

This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and significant formation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (deiodinated starting material).

Potential Cause Troubleshooting Step
High Reaction Temperature Decrease the reaction temperature. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.
Base is too strong or concentration is too high Switch to a milder base such as K₂CO₃ or Cs₂CO₃. Use the minimum effective amount of base.
Palladium catalyst/ligand system is promoting deiodination Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Sometimes, a less electron-rich ligand can suppress deiodination.
Presence of water or other protic sources Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.
Sonogashira Coupling

Issue: Incomplete conversion and/or formation of homocoupled alkyne (Glaser coupling) and deiodinated starting material.

Potential Cause Troubleshooting Step
Inhibition of the palladium catalyst Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. Degas all solvents and reagents thoroughly.
Copper co-catalyst issues Use a freshly opened or properly stored source of CuI. Sometimes, running the reaction "copper-free" with a suitable palladium catalyst and ligand system can avoid Glaser coupling.
Base is not optimal Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. If side reactions are observed, consider using a different amine base.
Low reactivity of the alkyne For less reactive alkynes, increasing the temperature slightly or using a more active catalyst system may be necessary. However, be mindful of the potential for deiodination at higher temperatures.
Buchwald-Hartwig Amination

Issue: Low yield of the aminated product, with significant recovery of starting material or its deiodinated analog.

Potential Cause Troubleshooting Step
Inappropriate base Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically required. The choice of base can be critical and may need to be optimized for the specific amine being coupled.
Ligand choice is not optimal for the substrate The choice of phosphine ligand is crucial. For heteroaromatic iodides, ligands like XPhos, SPhos, or RuPhos often give good results. A ligand screening is highly recommended.
Catalyst deactivation The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using a higher catalyst loading or a different ligand might be necessary.
Steric hindrance If either the amine or the pyrrolopyridine is sterically hindered, the reaction may require higher temperatures and longer reaction times. Balance this with the risk of deiodination.

Experimental Protocols

While specific, detailed experimental data for this compound is limited in the public domain, the following general protocols for related iodo-heterocycles can be used as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound (1 eq.), boronic acid/ester (1.2-1.5 eq.), and base (e.g., K₂CO₃, 2-3 eq.) in a reaction vessel. B Add solvent (e.g., dioxane/water, DMF). A->B C Degas the mixture (e.g., Ar bubbling for 15-30 min). B->C D Add Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under inert atmosphere. C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature, dilute with organic solvent (e.g., EtOAc), and wash with water and brine. F->G H Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. G->H I Purify by column chromatography. H->I

Suzuki-Miyaura Coupling Workflow

General Protocol for Sonogashira Coupling:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a solution of this compound (1 eq.) and terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF) add a base (e.g., Et₃N, DIPEA). B Degas the solution. A->B C Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and CuI (1-10 mol%) under an inert atmosphere. B->C D Stir at room temperature or heat gently (e.g., 40-60 °C). C->D E Monitor reaction by TLC or LC-MS. D->E F Filter off any solids, concentrate the filtrate. E->F G Take up the residue in an organic solvent and wash with aqueous NH₄Cl and brine. F->G H Dry the organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Sonogashira Coupling Workflow

Stability Under Non-Coupling Conditions

Q3: How stable is this compound to acidic and basic conditions?

  • Acidic Conditions: The pyrrolo[3,2-b]pyridine ring system can be sensitive to strong acids. The lone pair on the pyridine nitrogen can be protonated, which may affect the reactivity of the molecule. The methoxy group is generally stable to mild acidic conditions, but strong acids (e.g., HBr, HI) at elevated temperatures could potentially cleave the methyl ether. The C-I bond is relatively stable under non-reductive acidic conditions.

  • Basic Conditions: The N-H proton of the pyrrole ring is acidic and will be deprotonated by strong bases. The resulting anion is generally stable. As mentioned, strong bases in combination with heat can promote protodeiodination. The methoxy group is stable to basic conditions.

Q4: Is the compound susceptible to oxidation or reduction?

  • Oxidation: Electron-rich aromatic systems like pyrroles can be susceptible to oxidation, potentially leading to ring-opening or polymerization, especially with strong oxidizing agents. Under normal handling and in most organic reactions, it is reasonably stable to atmospheric oxygen.

  • Reduction: The carbon-iodine bond can be cleaved under reducing conditions. For example, catalytic hydrogenation (e.g., H₂, Pd/C) will likely result in deiodination to give 5-methoxy-1H-pyrrolo[3,2-b]pyridine. Care should be taken when performing reactions that involve reductive steps on molecules containing this moiety if the iodine is to be retained.

Below is a diagram illustrating the potential degradation pathways.

DegradationPathways A This compound B 5-methoxy-1H-pyrrolo[3,2-b]pyridine (Protodeiodination) A->B Strong Base / Heat or Reductive Conditions C Dimerized Product (Homocoupling) A->C Certain Pd Catalysts D Ring-Opened/Polymerized Products A->D Strong Oxidizing Agents E 3-Iodo-5-hydroxy-1H-pyrrolo[3,2-b]pyridine A->E Strong Acid / Heat

Potential Degradation Pathways

Disclaimer: The information provided here is based on general chemical principles and data from related structures. Specific stability and reactivity should always be confirmed experimentally. It is highly recommended to perform small-scale test reactions to optimize conditions for any new transformation involving this compound.

Technical Support Center: Scaling Up the Synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate a smooth transition from laboratory to pilot scale.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (Starting Material)

This protocol is adapted from established methods for the synthesis of pyrrolopyridines.

Materials:

  • 6-methoxy-3-nitropyridine-2-acetonitrile

  • Ethanol or Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-methoxy-3-nitropyridine-2-acetonitrile (1 equivalent) in ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon to the solution.

  • Hydrogenation: Place the reaction mixture in a Paar hydrogenation unit and hydrogenate at room temperature for 24 hours under a hydrogen atmosphere.

  • Work-up: Upon completion of the reaction, carefully filter the mixture to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification: Purify the resulting residue by column chromatography on silica gel using an eluent of dichloromethane/ethyl acetate (e.g., 95:5) to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Synthesis of this compound

This protocol outlines the iodination of the starting material using N-Iodosuccinimide (NIS).

Materials:

  • 5-methoxy-1H-pyrrolo[3,2-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes or Heptane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1 equivalent) and dissolve it in anhydrous dichloromethane or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.05-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Effect of Stoichiometry on Iodination Reaction
Scale (g)Equivalents of NISYield (%)Purity (%)
11.058598
11.29295 (minor di-iodo impurity)
11.59088 (significant di-iodo impurity)
101.058297
101.28994 (minor di-iodo impurity)
Table 2: Influence of Solvent and Temperature on Reaction Outcome (10g Scale)
SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DCM02.58297
DCMRoom Temp18593
ACN028498
ACNRoom Temp0.758892

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Iodination Reaction start_mat 6-methoxy-3-nitropyridine-2-acetonitrile hydrogenation Hydrogenation (H2, Pd/C) start_mat->hydrogenation purification_start Column Chromatography hydrogenation->purification_start sm_product 5-methoxy-1H-pyrrolo[3,2-b]pyridine purification_start->sm_product iodination Iodination (NIS, DCM/ACN) sm_product->iodination quench_workup Quench & Aqueous Workup iodination->quench_workup purification_main Column Chromatography quench_workup->purification_main final_product This compound purification_main->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Guides and FAQs

Issue 1: Low or No Yield in Iodination Reaction

Q: My iodination reaction is showing low or no conversion of the starting material. What are the possible causes and solutions?

A: Low or no yield can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • N-Iodosuccinimide (NIS) Decomposition: NIS is sensitive to light and moisture and can decompose over time, appearing as a yellow or brown powder due to the formation of elemental iodine. This reduces the concentration of the active electrophilic iodine species.

      • Solution: Always use fresh, high-purity NIS which should be a white to off-white crystalline solid. If the purity is questionable, it can be recrystallized from a dioxane/carbon tetrachloride mixture.

  • Reaction Conditions:

    • Inadequate Temperature Control: While the reaction can proceed at room temperature, it is often more selective at lower temperatures.

      • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature if the reaction is sluggish. For scale-up, maintaining a low temperature during the exothermic addition of NIS is critical to prevent side reactions.

    • Presence of Moisture: Moisture can consume the electrophilic iodine species and lead to lower yields.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry:

    • Insufficient NIS: An insufficient amount of NIS will result in incomplete conversion of the starting material.

      • Solution: Use a slight excess of NIS (1.05-1.2 equivalents). It is recommended to perform a small-scale trial to determine the optimal stoichiometry for your specific batch of starting material.

low_yield_troubleshooting cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Low or No Yield nis_purity Check NIS Purity start->nis_purity temp_control Verify Temperature start->temp_control moisture Check for Moisture start->moisture check_equivalents Verify NIS Equivalents start->check_equivalents use_fresh_nis Use fresh/recrystallized NIS nis_purity->use_fresh_nis If impure optimize_temp Optimize Temperature (0°C to RT) temp_control->optimize_temp anhydrous_conditions Use Anhydrous Solvents/Inert Atmosphere moisture->anhydrous_conditions adjust_stoichiometry Adjust to 1.05-1.2 eq. NIS check_equivalents->adjust_stoichiometry

Caption: Troubleshooting workflow for low yield in the iodination reaction.

Issue 2: Formation of Multiple Products and Low Purity

Q: The reaction produces the desired product, but it is contaminated with significant impurities. How can I improve the purity?

A: The formation of multiple products, particularly di-iodinated species, is a common challenge with electron-rich heterocyclic systems.

  • Over-Iodination:

    • Cause: The product, this compound, is still electron-rich and can undergo a second iodination.

      • Solution 1: Stoichiometry Control: Carefully control the stoichiometry of NIS. Do not use a large excess. A 1:1.05 ratio of starting material to NIS is a good starting point.

      • Solution 2: Temperature Control: Running the reaction at a lower temperature (0 °C) can improve selectivity by slowing down the rate of the second iodination.

      • Solution 3: Slow Addition: Add the NIS solution slowly to the reaction mixture to maintain a low concentration of the iodinating agent at any given time, which disfavors di-iodination.

  • Side Reactions:

    • Cause: The pyrrole ring is susceptible to oxidation and polymerization under certain conditions.

      • Solution: Ensure the reaction is performed under an inert atmosphere and that the NIS is of high purity to minimize the presence of free iodine, which can promote side reactions.

  • Purification Challenges:

    • Cause: The di-iodinated byproduct can have a similar polarity to the desired mono-iodinated product, making separation by column chromatography difficult.

      • Solution 1: Optimized Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.

      • Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

Issue 3: Scale-Up Challenges

Q: I am trying to scale up the reaction from 1g to 100g, and I am encountering problems with exotherms and product quality. What should I consider?

A: Scaling up reactions introduces new challenges that are not always apparent at the laboratory scale.

  • Heat Transfer:

    • Problem: The iodination reaction is exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, resulting in side reactions and decreased product quality.

      • Solution: Use a jacketed reactor with an efficient cooling system. Add the NIS solution portion-wise or via a syringe pump at a controlled rate to manage the exotherm. Ensure adequate stirring to promote heat transfer.

  • Mixing:

    • Problem: Inefficient mixing can lead to localized "hot spots" where the concentration of NIS is high, promoting the formation of di-iodinated byproducts.

      • Solution: Use an overhead stirrer with an appropriately sized impeller to ensure efficient mixing of the reactor contents.

  • Work-up and Purification:

    • Problem: Handling large volumes of solvents during extraction and chromatography can be cumbersome and time-consuming.

      • Solution 1: Crystallization/Slurry: If the product is a solid, consider developing a crystallization or slurry procedure to isolate the product directly from the reaction mixture, which can significantly reduce the need for large-scale chromatography.

      • Solution 2: Optimized Chromatography: If chromatography is necessary, optimize the loading and solvent system to maximize throughput.

scale_up_considerations cluster_heat Heat Transfer cluster_mixing Mixing cluster_purification Purification scale_up Scale-Up Challenges exotherm Exotherm Control scale_up->exotherm hot_spots Localized Hot Spots scale_up->hot_spots large_volumes Large Solvent Volumes scale_up->large_volumes jacketed_reactor Use Jacketed Reactor exotherm->jacketed_reactor controlled_addition Controlled NIS Addition exotherm->controlled_addition overhead_stirring Efficient Overhead Stirring hot_spots->overhead_stirring crystallization Develop Crystallization/Slurry Protocol large_volumes->crystallization optimized_chromatography Optimize Large-Scale Chromatography large_volumes->optimized_chromatography

Caption: Key considerations for scaling up the iodination reaction.

Technical Support Center: Purity Assessment of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS No. 913983-30-9).[1] Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical testing of this compound.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for the main peak in my HPLC analysis?

Answer: Poor peak shape can be caused by several factors:

  • Column Overload: The concentration of your sample may be too high. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For a basic compound like a pyrrolopyridine, a mobile phase with a pH in the acidic to neutral range is often optimal. Consider adjusting the pH of your mobile phase.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when used with aggressive mobile phases. Try flushing the column with a strong solvent or replace the column if necessary.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the C18 column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes mitigate this.

Question: I am observing extraneous peaks in my chromatogram. How can I determine if they are impurities or artifacts?

Answer: To distinguish between genuine impurities and system artifacts, follow this troubleshooting workflow:

G A Extraneous Peak Observed B Inject a Blank (Solvent) Run A->B C Is the Peak Present in the Blank? B->C D Yes C->D Yes E No C->E No F Peak is an Artifact (e.g., from solvent, system contamination) D->F G Peak is Likely a Sample Impurity E->G H Characterize by MS or NMR G->H

Caption: Troubleshooting workflow for extraneous HPLC peaks.

If the peak is determined to be an impurity, it could be a starting material, a byproduct from the synthesis, or a degradant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum shows broad peaks. What could be the cause?

Answer: Broadening of NMR signals can be due to several reasons:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum on a more dilute sample.

  • Chemical Exchange: Protons that are exchanging with the solvent (like the N-H proton of the pyrrole ring) can appear as broad signals. A D₂O exchange experiment can confirm this; the broad peak will disappear.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Ensure the instrument is properly shimmed before acquiring data.

Question: I have unexpected signals in my ¹H NMR spectrum. How do I identify the corresponding impurities?

Answer: Identifying impurities from an NMR spectrum involves a systematic approach:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities (e.g., residual ethyl acetate, dichloromethane, or acetone).

  • Analyze Starting Materials: Compare the spectrum to the NMR spectra of the starting materials used in the synthesis of this compound.

  • Consider Side Products: Think about potential side reactions that could have occurred during synthesis. For example, de-iodination or hydrolysis of the methoxy group could lead to related impurities with distinct NMR signals.

Frequently Asked Questions (FAQs)

Question: What is the most suitable method for determining the purity of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most effective method for quantitative purity assessment. It provides high resolution to separate the main compound from its impurities. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For identity confirmation and characterization of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Question: How should I prepare a sample of this compound for HPLC analysis?

Answer: A stock solution should be prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). This stock solution should then be diluted to a working concentration (e.g., 0.1 mg/mL) using the mobile phase. It is crucial to ensure the sample is fully dissolved and to filter it through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.

Question: What are some potential impurities I should look for?

Answer: Potential impurities can arise from the synthetic route. For a compound like this compound, likely impurities could include:

  • The non-iodinated precursor: 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

  • Isomers formed during synthesis.

  • Degradation products, such as the corresponding hydroxypyridine from the hydrolysis of the methoxy group.

The following table summarizes hypothetical data for the main compound and a potential impurity.

CompoundExpected Retention Time (min)Expected m/z [M+H]⁺
This compound10.5275.0
5-methoxy-1H-pyrrolo[3,2-b]pyridine (precursor)6.2149.1

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

G A Sample Preparation (0.1 mg/mL in Mobile Phase) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Sample Injection (10 µL) B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak Integration, Area % Calculation) D->E

References

Validation & Comparative

4-Azaindole vs. 7-Azaindole: A Comparative Analysis for Kinase Hinge Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold is a cornerstone in the design of kinase inhibitors, lauded for its ability to mimic the adenine hinge-binding motif of ATP. The strategic placement of a nitrogen atom within the indole ring system profoundly influences binding affinity, selectivity, and physicochemical properties. This guide presents an objective comparison of two prevalent azaindole isomers, 4-azaindole and 7-azaindole, as kinase hinge binders, supported by experimental data.

At a Glance: Key Differences in Kinase Hinge Binding

Feature4-Azaindole7-Azaindole
Primary Hinge Interaction Often forms a critical hydrogen bond via the N4-H group with a backbone carbonyl in the kinase hinge region. The pyrrolic N-H can also act as a hydrogen bond donor.Typically forms a bidentate hydrogen bond with the kinase hinge region, where the pyrrolic N-H acts as a donor and the N7 atom acts as an acceptor.[1][2]
Binding Potency Can exhibit superior potency for certain kinases, such as p38α MAP kinase, due to favorable interactions.[3]Generally a very effective and widely used hinge binder, incorporated into numerous potent and approved kinase inhibitors.[2]
Isomer Preference Kinase-dependent. It is a preferred scaffold for some p38 MAP kinase inhibitors.[3]Kinase-dependent. While broadly effective, it may be less optimal than other isomers for specific kinases like Cdc7.[3]
Physicochemical Properties Generally shows significantly improved aqueous solubility compared to the parent indole scaffold.Also demonstrates enhanced aqueous solubility over indole, contributing to better drug-like properties.[3]

Quantitative Comparison of Azaindole-Based Kinase Inhibitors

Direct head-to-head comparisons of 4-azaindole and 7-azaindole within the same inhibitor scaffold are not abundant in the literature. However, studies on isomeric azaindole derivatives provide valuable insights into their relative performance against specific kinase targets.

Disclaimer: The following data is synthesized from multiple sources. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Target KinaseAzaindole IsomerIC50/Ki (nM)Observations
VEGFR-27-Azaindole derivative37A 7-azaindole analog showed potent inhibition.[3]
4-Azaindole derivative~10-fold higher than 7-azaindoleDerivatives of 4-azaindole were found to be less potent against VEGFR-2 in this series.[3]
Cdc75-Azaindole derivativePotentIn a specific series of inhibitors, the 5-azaindole isomer was the most potent.
4- & 7-Azaindole derivativesLower activityThe 4- and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity compared to the 5-azaindole derivative.[3][4]
p38α MAP Kinase4-Azaindole derivativePotentThe 4-azaindole scaffold is preferred for some p38α MAP kinase inhibitors due to a critical hydrogen bond formation.[3]
c-Met4-Azaindole derivative20A potent N-nitrobenzenesulfonyl-4-azaindole derivative was identified.[5]
7-Azaindole derivative2A C-3 aryl-7-azaindole derivative showed high potency.[5]

Visualizing the Interaction: Kinase Hinge Binding

The distinct hydrogen bonding patterns of 4-azaindole and 7-azaindole with the kinase hinge region are crucial for their inhibitory activity. The following diagram illustrates these typical interactions.

Azaindole-Kinase Hinge Binding

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of azaindole-based kinase inhibitors are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant Kinase (e.g., p38α, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test Compounds (4- and 7-azaindole derivatives) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add the kinase/substrate solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the determination of binding kinetics (association and dissociation rates) of azaindole inhibitors to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified kinase of interest

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds (4- and 7-azaindole derivatives) dissolved in running buffer

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Kinase Immobilization:

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified kinase diluted in the immobilization buffer to covalently couple it to the sensor surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the kinase-immobilized surface and a reference surface (without kinase).

    • Monitor the binding response (in Resonance Units, RU) over time to obtain association (ka) and dissociation (kd) phase data.

    • Between each compound injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference surface data from the active surface data to obtain specific binding sensorgrams.

    • Globally fit the kinetic data from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol details the measurement of the thermodynamic parameters of inhibitor binding to a kinase.

Materials:

  • Isothermal Titration Calorimeter

  • Purified kinase of interest

  • Test compounds (4- and 7-azaindole derivatives)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Sample Preparation:

    • Dialyze the purified kinase against the dialysis buffer overnight to ensure buffer matching.

    • Dissolve the test compound in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the compound solution into the kinase solution at a constant temperature.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of compound to kinase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., single set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Comparative Analysis of the Biological Activity of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of isomers and derivatives of the heterocyclic scaffold 1H-pyrrolo[3,2-b]pyridine, with a specific focus on a derivative of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. While direct biological data for this compound is not publicly available, recent research into its derivatives has shed light on its potential as a potent anti-cancer agent. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The fusion of a pyrrole and a pyridine ring results in six possible isomers, each with a unique electronic distribution and steric arrangement, leading to a wide range of pharmacological properties. These scaffolds are key components in numerous kinase inhibitors and other therapeutic agents. This guide will focus on the 1H-pyrrolo[3,2-b]pyridine core and its isomers, exploring how substitutions, such as iodo and methoxy groups, influence their biological effects.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for a key derivative of this compound and other substituted pyrrolopyridine isomers. This data is crucial for comparing the potency and selectivity of these compounds against various biological targets.

Table 1: Biological Activity of a this compound Derivative

Compound IDCore IsomerSubstitutionBiological TargetAssay TypeIC50EfficacyReference
17 1H-pyrrolo[3,2-b]pyridineDerivative of 3-iodo-5-methoxy with 2-methyl and para-CF3 substituted phenyl etherNCI-H226 cell viabilityCell-based28 nM92%[1]

Table 2: Comparative Biological Activity of Other Pyrrolopyridine Isomers and Derivatives

Compound IDCore IsomerSubstitutionBiological TargetAssay TypeIC50 / InhibitionReference
4h 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl)- with 3,5-dimethoxyphenyl groupFGFR1Kinase Assay7 nM[2][3]
4h 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl)- with 3,5-dimethoxyphenyl groupFGFR2Kinase Assay9 nM[2][3]
4h 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl)- with 3,5-dimethoxyphenyl groupFGFR3Kinase Assay25 nM[2][3]
10t 1H-pyrrolo[3,2-c]pyridine1-(3,4,5-trimethoxyphenyl)-6-(indolyl)HeLa cell viabilityCell-based0.12 µM[4][5]
10t 1H-pyrrolo[3,2-c]pyridine1-(3,4,5-trimethoxyphenyl)-6-(indolyl)SGC-7901 cell viabilityCell-based0.15 µM[4][5]
10t 1H-pyrrolo[3,2-c]pyridine1-(3,4,5-trimethoxyphenyl)-6-(indolyl)MCF-7 cell viabilityCell-based0.21 µM[4][5]
65 (CCT251455) 1H-pyrrolo[3,2-c]pyridineComplex substitutedMPS1Kinase AssayPotent inhibitor[6]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental procedures are essential for understanding the mechanism of action and the methods used to evaluate these compounds.

TEAD_Signaling_Pathway cluster_Hippo Hippo Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP_TAZ YAP/TAZ LATS1/2->YAP_TAZ Phosphorylation (Inactivation) MST1/2 MST1/2 MST1/2->LATS1/2 YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD YAP_TAZ_n->TEAD Binding Target_Genes Target Gene Expression TEAD->Target_Genes Inhibitor Derivative of 3-Iodo-5-methoxy- 1H-pyrrolo[3,2-b]pyridine Inhibitor->TEAD Inhibition

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of inhibition.

Experimental_Workflow start Start seed_cells Seed Cancer Cells (e.g., NCI-H226) start->seed_cells treat_compounds Treat with Pyrrolopyridine Derivatives (10-point dose) seed_cells->treat_compounds incubate Incubate for 24 hours treat_compounds->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence data_analysis Data Analysis: Calculate IC50 and Efficacy measure_luminescence->data_analysis end End data_analysis->end Isomer_Comparison cluster_isomers Isomeric Scaffolds cluster_targets Biological Targets & Activity Pyrrolopyridine_Core Pyrrolopyridine (Azaindole) Core P32b 1H-pyrrolo[3,2-b]pyridine Pyrrolopyridine_Core->P32b P23b 1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine_Core->P23b P32c 1H-pyrrolo[3,2-c]pyridine Pyrrolopyridine_Core->P32c TEAD TEAD Inhibition (nM range) P32b->TEAD Derivative Activity FGFR FGFR Inhibition (nM range) P23b->FGFR Derivative Activity Anticancer Anticancer Activity (µM range) P32c->Anticancer Derivative Activity

References

Navigating the Landscape of Pyrrolopyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged heterocyclic motif with a broad spectrum of biological activities. This guide provides a comparative analysis of Structure-Activity Relationship (SAR) studies for various pyrrolopyridine isomers, with a particular focus on understanding the impact of substitutions, drawing parallels to the 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine framework. Due to a scarcity of direct SAR studies on this specific derivative, this guide leverages data from related pyrrolopyridine isomers to provide valuable insights for the rational design of novel therapeutics.

While specific SAR data for this compound is not extensively available in published literature, a wealth of information on other pyrrolopyridine isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, offers crucial understanding of how substituent placement influences biological outcomes. These isomers have been explored as potent inhibitors of various kinases and as anticancer agents.

Comparative SAR Analysis of Pyrrolopyridine Isomers

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on both the pyrrole and pyridine rings. Analysis of related compounds reveals key trends that can inform the design of novel this compound derivatives.

Insights from 1H-pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents

Recent studies on 1H-pyrrolo[3,2-c]pyridine derivatives have identified them as potent colchicine-binding site inhibitors with significant antitumor activities. A series of these compounds were evaluated for their in vitro antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1][2]

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [1][2]

CompoundB-Ring SubstituentHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl>10>10>10
10b o-tolyl2.453.184.52
10c m-tolyl1.892.563.98
10g 3-methoxyphenyl0.540.680.91
10i 2-methoxy-5-hydroxyphenyl0.210.280.35
10l 4-fluorophenyl>10>10>10
10r Pyridin-3-yl0.891.121.56
10t Indolyl0.120.150.21

The structure-activity relationship for this series indicates that the nature of the aryl or heteroaryl moiety (B-ring) significantly impacts antiproliferative activity. Introduction of electron-donating groups, such as methoxy and hydroxyl groups, on the B-ring generally leads to increased potency.[1] Conversely, electron-withdrawing groups like fluorine tend to decrease activity.[1] The exceptional potency of compound 10t , which features an indolyl group, highlights the potential for extended aromatic systems to enhance binding affinity.[1][2]

Insights from 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4]

Table 2: FGFR1 Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [4]

CompoundR GroupFGFR1 IC₅₀ (nM)
1 H1900
4a 3-methoxyphenyl-
4h 3,5-dimethoxyphenyl7

Structure-activity relationship studies on this scaffold revealed that substitutions at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can significantly enhance inhibitory activity against FGFR1.[4] For instance, the introduction of a trifluoromethyl group at this position was explored to form a hydrogen bond with Gly485 in the target enzyme.[3][4] Furthermore, modification of the m-methoxyphenyl fragment to a 3,5-dimethoxyphenyl group in compound 4h resulted in a potent FGFR inhibitor with an IC₅₀ value of 7 nM.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

FGFR1 Kinase Inhibition Assay

The inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1 was evaluated using a biochemical assay.[4]

  • Reaction Mixture Preparation: The assay was performed in a final volume of 10 μL containing the FGFR1 enzyme, a substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture was incubated at room temperature for a specified period to allow for the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • IC₅₀ Determination: The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR logic and experimental workflow.

SAR_Logic cluster_scaffold Pyrrolopyridine Core cluster_substituents Substituent Effects cluster_activity Biological Outcome Core 1H-Pyrrolo[3,2-b]pyridine Substituents Substituents (e.g., Iodo, Methoxy) Core->Substituents Modification at various positions EDG Electron Donating Groups (EDG) (e.g., -OCH3, -OH) Substituents->EDG EWG Electron Withdrawing Groups (EWG) (e.g., -F, -NO2) Substituents->EWG Increased Increased Potency EDG->Increased Often leads to Decreased Decreased Potency EWG->Decreased Often leads to Activity Biological Activity Increased->Activity Decreased->Activity

Figure 1. General SAR logic for pyrrolopyridine derivatives.

MTT_Workflow Start Start: Seed Cancer Cells Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Measure Measure Absorbance at 490 nm Solubilize->Measure Calculate Calculate IC50 Values Measure->Calculate

Figure 2. Experimental workflow for the MTT assay.

Conclusion

References

A Comparative Guide to Bioisosteres of the 1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly prominent in the development of kinase inhibitors. Its structure, bioisosteric to indole, allows for crucial hydrogen bonding interactions with the hinge region of many kinases, mimicking the binding of adenine in ATP.[1] However, the quest for improved potency, selectivity, and pharmacokinetic properties often necessitates the exploration of bioisosteric replacements. This guide provides an objective comparison of key bioisosteres of the 7-azaindole scaffold, supported by experimental data from peer-reviewed studies.

Key Bioisosteric Scaffolds

The primary bioisosteres of the 1H-pyrrolo[3,2-b]pyridine scaffold include other azaindole isomers, pyrazolo[3,4-d]pyrimidines, and thienopyrroles. Each modification alters the electronic and steric properties of the core structure, leading to distinct biological activity profiles.

  • Azaindole Isomers (4-, 5-, and 6-Azaindole): The position of the nitrogen atom in the pyridine ring significantly impacts the molecule's hydrogen bonding capacity, pKa, and overall topology.[2] While 7-azaindole is the most extensively studied, other isomers have demonstrated superior potency for specific targets.[2][3]

  • Pyrazolo[3,4-d]pyrimidine: This scaffold is also an isostere of adenine and is recognized as a privileged structure for kinase inhibitors.[4] It offers a different arrangement of hydrogen bond donors and acceptors compared to the azaindole core.

  • Thienopyrroles (e.g., Thieno[3,2-b]pyrrole): Replacing the benzene ring of the indole core (or the pyridine ring of azaindole) with a thiophene ring modifies the aromaticity and electronic distribution, which can influence receptor binding and selectivity.

Comparative Biological Performance

The choice of a bioisosteric scaffold is highly dependent on the specific biological target. Below is a summary of comparative data for different scaffolds in various therapeutic areas.

Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binder for many kinases.[5][6] However, bioisosteric replacements can offer advantages in terms of potency and selectivity.

Table 1: Comparative Inhibitory Activity of Azaindole Isomers against Various Kinases

ScaffoldTarget KinaseIC50 (nM)Key Findings
7-Azaindole derivative VEGFR237Potent inhibition.[1]
6-Azaindole derivative VEGFR248Slightly less potent than the 7-azaindole isomer.[1]
4-Azaindole derivative VEGFR2~10-fold higher than 7-azaindoleSignificantly lower potency compared to 7-azaindole.[1]
5-Azaindole derivative VEGFR2~10-fold higher than 7-azaindoleSignificantly lower potency compared to 7-azaindole.[1]
5-Azaindole derivative Cdc7PotentExhibited the most potent inhibitory activity in a specific series.[3]
4-, 6-, 7-Azaindole derivatives Cdc7Less potentShowed lower inhibitory activity and selectivity compared to the 5-azaindole isomer.[3]
7-Azaindole derivative PI3Kγ0.5Exceptionally potent inhibition.[5]

Table 2: Comparative Activity of Pyrazolo[3,4-d]pyrimidine Bioisosteres

ScaffoldTarget KinaseIC50 (nM)Key Findings
Pyrazolo[3,4-d]pyrimidine Multiple kinasesVariesA well-established scaffold for potent kinase inhibitors, often mimicking ATP binding.[4][7]
Anticancer Activity (Cell-Based Assays)

The inhibitory effect of these compounds on kinases often translates to antiproliferative activity in cancer cell lines.

Table 3: Comparative Antiproliferative Activity of 7-Azaindole Derivatives

CompoundCell LineGI50 (µM)Key Findings
7-Azaindole analog 4g MCF-7 (Breast Cancer)15.56Demonstrated the most potent anticancer activity in the tested series.[8]
7-Azaindole analog 4a MCF-7 (Breast Cancer)Good activityShowed promising antiproliferative effects.[8]
7-Azaindole analog 4b MCF-7 (Breast Cancer)Good activityShowed promising antiproliferative effects.[8]

Signaling Pathways and Experimental Workflows

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Azaindole 7-Azaindole Inhibitor Azaindole->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with 7-azaindole inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Prep Compound Dilution Kinase_Assay Kinase Reaction (Kinase, Substrate, ATP) Compound_Prep->Kinase_Assay ADP_Detection ADP-Glo™ Reagent (Luminescence Reading) Kinase_Assay->ADP_Detection IC50_Calc IC50 Determination ADP_Detection->IC50_Calc Cell_Plating Cell Seeding (96-well plate) Compound_Treatment Compound Incubation Cell_Plating->Compound_Treatment MTT_Assay MTT Reagent Addition & Formazan Solubilization Compound_Treatment->MTT_Assay Absorbance_Read Absorbance Measurement (570 nm) MTT_Assay->Absorbance_Read GI50_Calc GI50 Determination Absorbance_Read->GI50_Calc

Caption: General workflow for biochemical and cell-based assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10][11][12][13]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 5 µL of the test compound solution or vehicle control (DMSO).

    • Add 5 µL of substrate solution and 5 µL of ATP solution.

    • Initiate the reaction by adding 5 µL of the enzyme solution.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

References

A Comparative Analysis of Halogenated Azaindoles in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the azaindole scaffold is a critical step in the synthesis of novel therapeutics. Halogenated azaindoles serve as versatile precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The choice of the halogen atom—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity of the azaindole, dictating the required reaction conditions and the feasibility of selective transformations. This guide provides an objective comparison of the performance of halogenated azaindoles in key cross-coupling reactions, supported by experimental data and detailed protocols.

The reactivity of halogenated azaindoles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the haloazaindole to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, establishing the general reactivity order for halogenated azaindoles as: Iodo > Bromo > Chloro >> Fluoro. This predictable trend allows for chemoselective couplings in polyhalogenated systems, where a more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent reactions.

Comparative Performance in Key Cross-Coupling Reactions

This section provides a comparative analysis of iodo-, bromo-, chloro-, and fluoro-azaindoles in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The data presented is a synthesis of reported yields and conditions from various studies to illustrate the relative reactivity of each halogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of iodo- and bromo-azaindoles often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts. Fluoro-azaindoles are generally unreactive under standard Suzuki-Miyaura conditions due to the strong C-F bond.

A direct comparison of the reactivity of iodo and chloro substituents on a 7-azaindole core was demonstrated in a one-pot sequential Suzuki-Miyaura cross-coupling reaction. The more reactive C-I bond at the C3 position was selectively coupled at a lower temperature before the C-Cl bond at the C6 position was coupled at a higher temperature.[1][2]

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles

Halogen at C3Halogen at C6Coupling Partner (Arylboronic Acid)Catalyst SystemConditionsYield (%)Reference
IodoChloroPhenylboronic acidPd2(dba)3 / SPhosToluene/Ethanol (1:1), Cs2CO3, 60 °C, 0.5 h85 (for C3-arylation)[1][2]
Chloro-4-Methoxyphenylboronic acidPd2(dba)3 / SPhosToluene/Ethanol (1:1), Cs2CO3, 110 °C88 (for C6-arylation after C3-arylation)[1][2]
Bromo-N-Boc-2-pyrroleboronic acidPd(dppf)Cl2DME, K2CO3, 80 °C, 2 hHigh Yield[3]
Chloro-(2-ethoxyvinyl)borolanePd(OAc)2 / SPhosMeCN/H2O (3:2), K3PO4, refluxGood Yield[4]
Fluoro-Arylboronic acids-Standard conditions are generally ineffective.Not Reported

Note: The data for bromo- and chloro-azaindoles are from different studies and are presented for illustrative purposes. Direct comparison is most accurate when performed under identical conditions as shown for the iodo- and chloro-azaindoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. Similar to the Suzuki-Miyaura reaction, the reactivity of halogenated azaindoles follows the order I > Br > Cl. This allows for selective amination at different positions in polyhalogenated azaindoles. While fluoroazaindoles are generally unreactive, specialized catalyst systems developed for the activation of aryl fluorides may be applicable.

A study on the palladium-catalyzed amination of unprotected halo-7-azaindoles demonstrated the successful coupling of both 5-bromo- and 6-chloro-7-azaindoles with a variety of amines. In a dihalogenated substrate, 5-bromo-3-chloro-7-azaindole, the reaction occurred exclusively at the more reactive 5-position (C-Br bond).[5]

Table 2: Comparative Yields for Buchwald-Hartwig Amination of Halogenated 7-Azaindoles

Halogenated AzaindoleAmineCatalyst SystemConditionsYield (%)Reference
5-Bromo-7-azaindoleN-MethylpiperazineP1 (1 mol %) / L1 (1 mol %)LiHMDS, THF, 65 °C, 30 min94[5]
6-Chloro-7-azaindoleN-MethylpiperazineP1 (1 mol %) / L1 (1 mol %)LiHMDS, THF, 65 °C, 30 min91[5]
4-Chloro-7-azaindoleN-MethylpiperazineP1 (1 mol %) / L1 (1 mol %)LiHMDS, THF, 65 °C, 30 min94[5]
5-Bromo-3-chloro-7-azaindoleN-MethylpiperazineP1 (1 mol %) / L1 (1 mol %)LiHMDS, THF, 65 °C, 30 min92 (at C5)[5]
Fluoro-azaindole--Standard conditions are generally ineffective.Not Reported

P1 = Buchwald's G1 precatalyst, L1 = XPhos

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Iodo-azaindoles are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloro-azaindoles typically require more forcing conditions. The reactivity of fluoro-azaindoles in Sonogashira couplings is very low, and examples are scarce.

Table 3: Illustrative Conditions for Sonogashira Coupling of Halogenated Azaindoles

Halogenated AzaindoleAlkyneCatalyst SystemConditionsYield (%)Reference
3-Iodo-5-nitro-7-azaindoleTrimethylsilylacetylenePdCl2(PPh3)2 / CuITHF/DMA, Et3N, rt-[4]
4-Amino-2-bromo-5-iodopyridine (precursor)Various alkynesPdCl2(PPh3)2 / CuIDMF, Et3N, rt or 60 °CGood Yields[1]
5-Bromo-3-iodoaminopyridine (precursor)Terminal alkynesPd(PPh3)4 / CuI--[1]
Chloro-azaindoleTerminal alkynesMore forcing conditions generally required.-Lower Yields
Fluoro-azaindoleTerminal alkynesVery low reactivity.-Not Reported
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The reactivity trend of halogenated azaindoles in the Heck reaction is consistent with other cross-coupling reactions (I > Br > Cl). Iodo- and bromo-azaindoles are commonly used substrates, while chloro-azaindoles require more active catalyst systems and higher temperatures. There is a lack of reported examples for the Heck reaction with fluoro-azaindoles.

Table 4: Illustrative Conditions for Heck Reaction of Halogenated Azaindoles

Halogenated AzaindoleAlkeneCatalyst SystemConditionsYield (%)Reference
5-BromoindoleStyreneNa2PdCl4 (5 mol%) / SPhos (15 mol%)Na2CO3, MeCN/H2O (1:1), 150 °C (MW)>95[6]
ortho-Iodoarylamines (precursor)Allyl acetatePd(OAc)2LiCl, K2CO3, DMF, 120 °CModerate[4]
ortho-Chloroanilines (precursor)Pyruvic acid derivativesPd(Pt-Bu3)2Base, MgSO4Good Yields[1]
Fluoro-azaindole-Very low reactivity.-Not Reported

Note: Data for indole and aniline precursors are included to illustrate typical conditions for related substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each of the four key cross-coupling reactions.

Suzuki-Miyaura Coupling of 3-Iodo-6-chloro-7-azaindole

Procedure for C3-Arylation: [1][2] To a solution of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv.) in a 1:1 mixture of toluene and ethanol were added phenylboronic acid (1.2 equiv.), cesium carbonate (2 equiv.), Pd2(dba)3 (5 mol %), and SPhos (5 mol %). The reaction mixture was stirred at 60 °C for 30 minutes. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography to afford the 3-phenyl-6-chloro-7-azaindole derivative.

Buchwald-Hartwig Amination of 5-Bromo-7-azaindole

General Procedure: [5] In a glovebox, an oven-dried vial was charged with the palladium precatalyst P1 (1 mol %), the ligand L1 (1 mol %), the 5-bromo-7-azaindole (0.5 mmol), and a magnetic stir bar. The vial was sealed with a Teflon-lined cap and removed from the glovebox. The amine (0.6 mmol) and a solution of LiHMDS in THF (1.2 mmol, 1 M) were added via syringe. The reaction mixture was then heated at 65 °C for the specified time. After cooling to room temperature, the reaction was quenched and worked up to isolate the aminated product.

Sonogashira Coupling of 3-Iodo-azaindole

General Procedure: [7] To a solution of the 3-iodo-azaindole derivative (1 equiv) in a suitable solvent (e.g., DMF or THF) under an inert atmosphere are added the terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as PdCl2(PPh3)2 (2-5 mol %), a copper(I) co-catalyst like CuI (5-10 mol %), and a base, typically an amine such as triethylamine or diisopropylethylamine. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Heck Reaction of 5-Bromoindole

Microwave-Assisted Protocol: [6] In a microwave reaction vial, 5-bromoindole, sodium carbonate (4 equiv.), sodium tetrachloropalladate(II) (5 mol %), and SPhos (15 mol %) were combined. The vial was purged with argon. A 1:1 mixture of acetonitrile and water was added, followed by styrene. The vial was sealed and heated in a microwave reactor at 150 °C for 15-30 minutes. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) illustrate the general workflow and reactivity principles discussed.

G cluster_workflow General Cross-Coupling Workflow start Combine Halogenated Azaindole, Coupling Partner, Catalyst, Ligand, Base reaction Reaction under Inert Atmosphere (Heating/MW) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product G cluster_key I Iodo- Azaindole Br Bromo- Azaindole I->Br Higher Reactivity Cl Chloro- Azaindole Br->Cl F Fluoro- Azaindole Cl->F Lower Reactivity key Reactivity: I > Br > Cl >> F G start Start: Polyhalogenated Azaindole decision1 Desired Coupling Reaction? start->decision1 iodo_coupling Couple at Iodo Position (Milder Conditions) decision1->iodo_coupling Yes decision2 Further Functionalization? iodo_coupling->decision2 bromo_coupling Couple at Bromo/Chloro Position (Harsher Conditions) decision2->bromo_coupling Yes end Final Product decision2->end No bromo_coupling->end

References

A Comparative Analysis of Pyrrolopyridine-Based Tubulin Inhibitors and Existing Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct biological activity of inhibitors based on the 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold is not extensively documented in publicly available research, a closely related isomer, 1H-pyrrolo[3,2-c]pyridine, has emerged as a promising scaffold for the development of potent anticancer agents. This guide provides a comparative analysis of the efficacy of novel 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors on tubulin, versus established agents with a similar mechanism of action, such as Combretastatin A-4 (CA-4). This comparison is based on preclinical data from in vitro studies.

Microtubules are crucial components of the cytoskeleton, playing a key role in cell division, motility, and intracellular transport.[1] Their dynamic nature makes them an attractive target for cancer therapy.[1] Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[1][2] One of the established binding sites for microtubule-destabilizing agents is the colchicine-binding site.[3][4]

The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to create a new series of compounds that exhibit significant antitumor activities by inhibiting tubulin polymerization through interaction with the colchicine-binding site.[1][2]

Quantitative Comparison of Efficacy

The antiproliferative activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below summarizes the IC50 values for the most potent 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t , compared to the well-established colchicine-binding site inhibitor, Combretastatin A-4 (CA-4) .

CompoundTarget SiteCancer Cell LineIC50 (µM)
10t (1H-pyrrolo[3,2-c]pyridine derivative) Tubulin (Colchicine site)HeLa (Cervical Cancer)0.12[1][2]
SGC-7901 (Gastric Cancer)0.15[1][2]
MCF-7 (Breast Cancer)0.21[1][2]
Combretastatin A-4 (CA-4) Tubulin (Colchicine site)HeLa (Cervical Cancer)Not explicitly stated in the provided results, but used as a positive control[1]
SGC-7901 (Gastric Cancer)Not explicitly stated in the provided results, but used as a positive control[1]
MCF-7 (Breast Cancer)Not explicitly stated in the provided results, but used as a positive control[1]

Note: While absolute IC50 values for CA-4 were not detailed in the primary source for direct comparison in this table, it was used as a positive control, and the study concluded that compound 10t showed potent activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) are seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives or CA-4) and incubated for an additional 72 hours.[6]

  • MTT Addition: After the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals formed by metabolically active cells are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[6] The plate is then incubated for 15 minutes with shaking.[6]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[6] The IC50 value is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][8]

Protocol:

  • Reaction Mixture Preparation: A solution containing purified porcine tubulin (2 mg/mL) is prepared in a buffer solution (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA pH 6.9) supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[8]

  • Compound Addition: The test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivative 10t at 3 µM and 5 µM) are added to the wells of a pre-warmed 96-well plate.[1][8][9] Colchicine or paclitaxel can be used as positive controls for inhibition and enhancement of polymerization, respectively, with a vehicle control (e.g., 0.1% DMSO) as a negative control.[8]

  • Initiation of Polymerization: The tubulin solution is added to the wells containing the test compounds. Polymerization is initiated by incubating the plate at 37°C.[8]

  • Fluorescence Monitoring: The extent of tubulin polymerization is monitored by measuring the fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence microplate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.[8] The area under the curve (AUC) is used to quantify the extent of polymerization, with the untreated control representing 100% polymerization.[8]

Mechanism of Action and Signaling Pathway

The 1H-pyrrolo[3,2-c]pyridine derivatives discussed exert their anticancer effect by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

G cluster_0 Cellular Environment cluster_1 Downstream Effects Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Pyrrolopyridine_Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor Colchicine_Site Colchicine Binding Site on β-Tubulin Pyrrolopyridine_Inhibitor->Colchicine_Site CA4 Combretastatin A-4 CA4->Colchicine_Site Microtubule_Disruption Disruption of Microtubule Dynamics Colchicine_Site->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_workflow Experimental Workflow Start Synthesized 1H-pyrrolo[3,2-c]pyridine Derivatives Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture Tubulin_Poly_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Poly_Assay MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Lead_Compound Identify Lead Compound (e.g., 10t) IC50->Lead_Compound Mechanism_Confirmation Confirm Mechanism of Action Tubulin_Poly_Assay->Mechanism_Confirmation Mechanism_Confirmation->Lead_Compound

References

In Vitro vs. In Vivo Activity of 4-Azaindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-azaindole scaffold has become a significant structure in medicinal chemistry, serving as a versatile core for developing targeted therapies.[1][2] Its advantageous physicochemical properties, such as improved aqueous solubility and the capacity to form key hydrogen bonds with biological targets, have propelled its use in creating novel therapeutics.[2] This guide offers an objective comparison of the in vitro and in vivo activities of several promising 4-azaindole derivatives, supported by experimental data and detailed methodologies. The compounds discussed target a range of biological entities, including kinases and ion channels, and are under investigation for diseases such as cancer and epilepsy.[3][4][5]

Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data, allowing for a direct comparison of the potency and efficacy of various 4-azaindole derivatives across different experimental models.

Table 1: In Vitro Efficacy of 4-Azaindole Derivatives
Drug Candidate/SeriesTargetAssay TypeCell Line(s)Key ParameterValue
PF-04217903 c-MetKinase Inhibition-Ki4.8 nM[1]
c-MetCell Proliferation (MTT)GTL-16IC5012 nM[1]
c-MetCell Proliferation (MTT)H1993IC5030 nM[1]
c-MetApoptosisGTL-16IC5031 nM[1]
G-5555 PAK1Kinase Inhibition-Ki3.7 nM[1]
PAK2Kinase Inhibition-Ki11 nM[1]
PAK1pMEK Cellular AssayEBC1IC5069 nM[1]
Galunisertib TGF-βRI (ALK5)Kinase Inhibition-IC5056 nM[1]
TGF-βRI (ALK5)pSMAD2 Cellular AssayHEK293IC5046 nM[1]
p38α MAP Kinase Inhibitors p38αKinase Inhibition-IC501 - 100 nM
p38αTNF-α ReleaseRAW 264.7IC5010 - 500 nM
Nav1.2 Inhibitors Nav1.2ElectrophysiologyHEK293IC501 - 50 µM
Table 2: In Vivo Efficacy of 4-Azaindole Derivatives
Drug Candidate/SeriesAnimal ModelEfficacy MetricDose/RouteResult
PF-04217903 GTL-16 Gastric Carcinoma XenograftTumor Growth Inhibition12.5 mg/kg, oral80% TGI
Galunisertib 4T1 Mammary Carcinoma OrthotopicReduction in Lung Metastasis150 mg/kg, oral, BID60% reduction
Compound 4w Maximal Electroshock (MES) Seizure ModelAnticonvulsant Activity (ED₅₀)Intraperitoneal> 100 mg/kg[3]
scPTZ Seizure ModelAnticonvulsant Activity (ED₅₀)Intraperitoneal22.01 mg/kg[3]
Rotarod TestNeurotoxicity (TD₅₀)Intraperitoneal> 600 mg/kg[3]
Compound 5i Maximal Electroshock (MES) Seizure ModelAnticonvulsant Activity (ED₅₀)Intraperitoneal> 100 mg/kg[3]
scPTZ Seizure ModelAnticonvulsant Activity (ED₅₀)Intraperitoneal25.26 mg/kg[3]
Rotarod TestNeurotoxicity (TD₅₀)Intraperitoneal> 600 mg/kg[3]
IKK2 Inhibitor (Compound 16) Rat Neutrophil Activation ModelNeutrophil Activation InhibitionOralGood efficacy demonstrated[6]

Foundational Signaling Pathways and Workflows

Diagrams generated using DOT language illustrate key signaling pathways and experimental workflows relevant to the biological activities of 4-azaindole derivatives.

cluster_kinase Ligand Growth Factor (e.g., HGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor Binds and Activates ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates Azaindole 4-Azaindole Inhibitor (e.g., PF-04217903) Azaindole->Receptor Inhibits Kinase Activity ATP ATP ATP->Receptor Response Cell Proliferation, Survival, Migration Downstream->Response Leads to

Kinase signaling pathway and the inhibitory action of 4-azaindole derivatives.

prep Prepare kinase, substrate, ATP, and inhibitor solutions preincubate Pre-incubate kinase with 4-azaindole inhibitor prep->preincubate initiate Initiate reaction with ATP and substrate preincubate->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction and detect signal incubate->stop analyze Analyze data and determine IC50 stop->analyze

General workflow for an in vitro kinase inhibition assay.[2]

prep_cells Prepare human tumor cells implant Implant cells subcutaneously into immunocompromised mice prep_cells->implant monitor_growth Monitor tumor growth until palpable (e.g., 100-200 mm³) implant->monitor_growth group Randomize mice into control and treatment groups monitor_growth->group dose Administer 4-azaindole derivative or vehicle (control) group->dose measure Measure tumor volume and body weight periodically dose->measure endpoint Continue until study endpoint measure->endpoint Repeat dosing schedule analyze Analyze tumor growth inhibition and toxicity endpoint->analyze

Workflow for an in vivo tumor xenograft study.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of 4-azaindole derivatives against a target kinase.[7]

  • Materials and Reagents:

    • Recombinant human kinase enzyme.

    • Specific peptide substrate for the kinase.

    • 4-azaindole test compounds.

    • Adenosine triphosphate (ATP).[8]

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay system).[7]

    • White, opaque 384-well plates.[7]

    • Plate reader capable of measuring luminescence.[7]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the 4-azaindole test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7]

    • Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.[7]

    • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.[7]

    • Kinase Reaction: Prepare a substrate/ATP mixture. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[7]

    • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.[7]

    • Signal Detection: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes to produce a luminescent signal.[7]

    • Data Acquisition: Measure the luminescence of each well using a plate reader.[7]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with 4-azaindole derivatives.[9][10]

  • Materials and Reagents:

    • 4-azaindole test compounds.

    • Human cancer cell line (e.g., GTL-16).

    • Cell culture medium appropriate for the cell line.[11]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]

    • 96-well flat-bottom plates.[11]

    • Multi-well spectrophotometer.[9]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the 4-azaindole compounds in culture medium. Replace the old medium with medium containing the test compounds or vehicle control.[11]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[11]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2 to 4 hours at 37°C.[12]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[9][11]

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at approximately 570 nm.[10][13]

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the in vivo anti-cancer efficacy of 4-azaindole derivatives.[14][15]

  • Materials and Reagents:

    • Human tumor cells (e.g., GTL-16).

    • Immunocompromised mice (e.g., NSG or nude mice, 6-8 weeks old).

    • 4-azaindole test compound formulated for the appropriate administrative route (e.g., oral gavage).

    • Vehicle control.

    • Digital calipers.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[16]

    • Tumor Growth Monitoring: Allow tumors to grow. Once tumors become palpable, measure their volume using digital calipers up to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Cohort Formation: When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Drug Administration: Administer the 4-azaindole derivative or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[1]

    • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.

    • Study Endpoint: The study may be concluded when tumors in the control group reach a specified maximum size, or after a fixed duration.

    • Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the control group. Analyze body weight data to assess toxicity.

Protocol 4: Preclinical Pharmacokinetic (PK) Study

This protocol outlines a typical study to determine the pharmacokinetic profile of a 4-azaindole derivative in rodents.[17]

  • Materials and Reagents:

    • Male Sprague-Dawley rats or mice.[17]

    • 4-azaindole test compound formulated for intravenous (IV) and oral (PO) administration.

    • Blood collection supplies (e.g., heparinized tubes).

    • Centrifuge.

    • LC-MS/MS system for bioanalysis.[17]

  • Procedure:

    • Animal Dosing: Administer the compound to two groups of animals via IV and PO routes at a specific dose.[17][18]

    • Blood Sampling: Collect blood samples from the animals at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[17]

    • Bioanalysis: Quantify the concentration of the 4-azaindole derivative in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.[17][18]

    • Parameter Calculation: Determine key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (Cl), volume of distribution (Vd), and elimination half-life (t½).[17][19] Calculate the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.[17]

References

A Researcher's Guide to the Spectroscopic Differentiation of Substituted Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and drug discovery. The family of pyrrolopyridines, also known as azaindoles, encompasses a variety of structural isomers that can exhibit significantly different biological activities.[1] This guide provides a comparative overview of key spectroscopic techniques used to distinguish between substituted pyrrolopyridine isomers, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The differentiation of pyrrolopyridine isomers relies on a multi-faceted spectroscopic approach. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide complementary information for unambiguous structural elucidation.[2][3] Below are comparative data for representative substituted pyrrolopyridine isomers.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons and carbons are highly sensitive to the local electronic environment.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Compound/IsomerH-2H-3H-4H-5H-6Solvent
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)7.98 (dd)6.45 (dd)7.98 (dd)7.05 (dd)8.25 (dd)DMSO-d₆
4-Azaindole (1H-Pyrrolo[3,2-c]pyridine)7.45 (s)6.80 (d)-7.95 (d)8.10 (s)CDCl₃
6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)7.30 (d)6.65 (d)8.05 (s)7.40 (d)-CDCl₃

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

Compound/IsomerC-2C-3C-3aC-4C-5C-6C-7aSolvent
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)128.0100.1148.9120.1115.8142.1128.0DMSO-d₆
4-Azaindole (1H-Pyrrolo[3,2-c]pyridine)122.5101.8132.1-139.0143.5126.9CDCl₃
6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)125.1101.2130.5141.2116.3-135.4CDCl₃

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The N-H stretching frequency in the pyrrole ring and the C=C/C=N stretching vibrations in the aromatic system are particularly informative.

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

Compound/IsomerN-H StretchC=C/C=N Aromatic Stretch
7-Azaindole~34401600-1400
4-Azaindole~34501610-1420
6-Azaindole~34301590-1410
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the nitrogen atom in the pyridine ring can influence the π-electron system, leading to shifts in the absorption maxima (λmax).[4]

Table 4: Comparative UV-Vis Spectroscopic Data (λmax, nm)

Compound/Isomerπ → π* Transition 1π → π* Transition 2Solvent
7-Azaindole~215~285Methanol
4-Azaindole~220~270Methanol
6-Azaindole~225~265Methanol
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to distinguish between isomers. While isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments.

Table 5: Mass Spectrometry Data

Compound/IsomerMolecular Ion (M+)Key Fragmentation Pathways
Substituted PyrrolopyridinesVaries with substitutionLoss of substituents, cleavage of the pyrrole or pyridine ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrrolopyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (e.g., NaCl) is prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the observed electronic transitions.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer, either directly via a solids probe or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Ionize the sample using the chosen method.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizing the Workflow

The logical flow of a spectroscopic comparison of isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow start Isomer Synthesis or Isolation nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (EI, ESI) start->ms ir IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis structure Structure Elucidation & Isomer Differentiation data_analysis->structure

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Synthetic route efficiency for different azaindole cores

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Route Efficiency for 4-, 5-, 6-, and 7-Azaindole Cores

Azaindoles, or pyrrolopyridines, are heterocyclic aromatic compounds that serve as crucial scaffolds in medicinal chemistry due to their structural similarity to indole.[1][2] As bioisosteres of indoles and purines, they are integral to numerous pharmaceutically active compounds, including kinase inhibitors used in oncology.[3] The placement of the nitrogen atom within the pyridine ring defines the four isomers—4-, 5-, 6-, and 7-azaindole—each presenting unique synthetic challenges and opportunities. The electron-deficient nature of the pyridine ring often renders classical indole syntheses, such as the Fischer indole synthesis, inefficient without specific modifications, necessitating the development of alternative and modern synthetic strategies.[4][5]

This guide provides an objective comparison of the efficiency of various synthetic routes for the four azaindole cores, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Routes

The synthesis of azaindoles can be broadly approached through classical methods adapted for the pyridine ring system and modern transition-metal-catalyzed reactions. The choice of method significantly impacts yield, scalability, and substrate scope.

4-Azaindole

Synthesis of the 4-azaindole core often relies on methods that can overcome the electron-deficient character of the adjacent pyridine ring. The Bartoli and Fischer indole syntheses are common, with modern palladium-catalyzed methods also providing efficient alternatives.[6]

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Notes
Bartoli Synthesis 2-Chloro-4-methyl-3-nitropyridine, Vinylmagnesium bromideTHF, -78°C to -20°C50%The presence of a halogen ortho to the nitro group significantly increases yield compared to the non-halogenated equivalent (18%).[4][7]
Bartoli / Hydrogenolysis 2-Chloro-5-nitro-4-methylpyridine1. Vinylmagnesium bromide; 2. Pd/C, H₂44% (overall)A two-step process that can be more efficient overall for producing unsubstituted azaindoles.[7]
Fischer Indole Synthesis Pyridylhydrazine with electron-donating group, Aldehyde/KetoneAcid catalyst (e.g., H₂SO₄), RefluxGood to very goodEfficiency is highly dependent on the presence of an electron-donating group on the hydrazine.[8][9]
Leimgruber-Batcho Substituted nitropyridineDMFDMA, Pd/C, H₂ProductiveA versatile and productive method for preparing various azaindoles.[4][10]
5-Azaindole

The 5-azaindole scaffold is a key intermediate in pharmaceutical research.[11] Its synthesis often employs modern cross-coupling strategies.

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Notes
Palladium-Catalyzed Coupling 3,4-Dibromopyridine, 4-Toluidine, PhenylacetylenePd catalystGoodA multi-step, site-selective reaction sequence involving C-N and C-C bond formation.[12]
Pictet-Spengler Reaction 2-(Aryl)-2-(1H-pyrrol-2-yl)ethanaminesAcid catalyst (TMSCl or TFA)Not specifiedCan produce substituted 5-azaindoles through a tandem one-pot, four-step sequence.[13]
6-Azaindole

The 6-azaindole core is found in several drug candidates, including the FDA-approved HIV entry inhibitor Fostemsavir.[14] Efficient syntheses are crucial for its widespread application.

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Notes
[4+1] Cyclization 3-Amino-4-methylpyridine, Vilsmeier-Haack reagentPOCl₃, DMF62%An optimized, scalable, and metal-free synthesis for 3-formyl-6-azaindole.[14]
Hydrogenolysis 7-Chloro-1H-pyrrolo[2,3-c]pyridine10% Pd/C, H₂ (balloon)75%A high-yielding final step from a chlorinated precursor.[15]
Palladium-Catalyzed Sonogashira 3,4-Dibromopyridine, Terminal alkynes, AminesPd catalystVery goodSite-selective coupling followed by tandem C-N coupling and cyclization.[12]
Fischer Indole Synthesis Pyridylhydrazine with electron-donating group, KetonePolyphosphoric acid (PPA)Good to very goodSimilar to 4-azaindole, this classical approach is effective with appropriate substrates.[4][8]
7-Azaindole

As a privileged scaffold in medicinal chemistry, numerous methods have been developed for the synthesis of 7-azaindole and its derivatives.[5]

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Notes
Domino Reaction 2-Fluoro-3-methylpyridine, ArylaldehydeKN(SiMe₃)₂up to 96%A one-pot, transition-metal-free approach with high chemoselectivity for 2-aryl-7-azaindoles.[5]
Metal-Free Cycloisomerization 5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amineMorpholine, Water, 90°C87.8%A safe, economical, and scalable method for producing 5-nitro-7-azaindole without column chromatography.[16][17]
Chichibabin Cyclization 2-Fluoro-3-picoline, BenzonitrileLDA, THF, -40°C80-82%An efficient one-pot synthesis of 2-phenyl-7-azaindole.[18]
Silver-Catalyzed Cyclization Acetylenic free aminesSilver catalyst, WaterVery goodA green chemistry approach that avoids strong acids/bases and N-substituted substrates.[12]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Synthesis of 7-Methyl-4-azaindole via Bartoli Reaction and Hydrogenolysis[5][8]

Step 1: Bartoli Reaction

  • Dissolve 2-chloro-5-nitro-4-methylpyridine in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add vinylmagnesium bromide (1.0 M in THF, 3-4 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to stir and slowly warm to -20 °C over a period of 8 hours.

  • Quench the reaction by adding a 20% aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the chlorinated azaindole intermediate.

Step 2: Hydrogenolysis

  • Dissolve the chlorinated azaindole intermediate from Step 1 in ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Place the mixture in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas according to safety protocols.

  • Heat and stir the reaction until the starting material is consumed, as monitored by TLC or LCMS.

  • After cooling the reaction and carefully venting the hydrogen, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to yield the final product, 7-methyl-4-azaindole.

Protocol 2: Synthesis of 5-Nitro-7-azaindole via Metal-Free Cycloisomerization[17]
  • To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL), add morpholine (3.7 kg, 42.5 mol).

  • Heat the mixture with stirring at 90 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with water (2.0 L).

  • A yellow solid will precipitate. Filter the solid, wash with water, and dry to obtain 5-nitro-7-azaindole.

Protocol 3: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[19]
  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equivalents) to diisopropylamine (2.1 equivalents) in dry THF at -40 °C under an argon atmosphere.

  • Add 2-fluoro-3-picoline (1.0 equivalent) to the LDA solution and stir for 60 minutes at -40 °C.

  • Add benzonitrile (1.2 equivalents) to the blood-red reaction mixture.

  • Continue stirring for an additional 2 hours at -40 °C.

  • Quench the reaction with wet THF and evaporate the solvent under reduced pressure.

  • Redissolve the resulting yellow solid in ethyl acetate and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer with sodium sulfate (Na₂SO₄), filter, and evaporate to dryness to yield the product.

Synthetic Pathways and Biological Relevance

The following diagrams illustrate key synthetic workflows and the role of azaindoles in a biological context.

Synthetic_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product SM1 Substituted Nitropyridine M1 Bartoli Synthesis SM1->M1 SM2 Functionalized Aminopyridine M2 Palladium-Catalyzed Cross-Coupling SM2->M2 SM3 Pyridylhydrazine M3 Fischer Indole Synthesis SM3->M3 P Azaindole Core M1->P M2->P M3->P

General workflow for azaindole synthesis.

Bartoli_Synthesis Start o-Nitropyridine Grignard + 3 eq. Vinyl Grignard (R-MgBr) Start->Grignard 1. Add Intermediate1 [Addition Intermediate] Grignard->Intermediate1 2. Form Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 3. Rearrange Product 7-Substituted Azaindole Intermediate2->Product 4. Aromatize

Key steps of the Bartoli indole synthesis.

Fischer_Indole_Synthesis Start Pyridylhydrazine + Aldehyde/Ketone Hydrazone Pyridylhydrazone Start->Hydrazone H⁺ Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product Azaindole Cyclization->Product -NH₃

Pathway of the Fischer indole synthesis for azaindoles.

Kinase_Inhibition Azaindole Azaindole-based Inhibitor Binding Hinge Binding Azaindole->Binding Forms H-bonds (Pyridine N) Kinase Kinase Active Site (e.g., ATP binding pocket) Kinase->Binding Block ATP Binding Blocked Binding->Block Signal Downstream Signaling Inhibited Block->Signal

Azaindole core as a kinase hinge binder.

References

Validating the Mechanism of Action for 4-Azaindole Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] As a bioisostere of indole and purine, the 4-azaindole core effectively mimics the natural hinge-binding motif of ATP, the ubiquitous substrate for all kinases.[1][3] The strategic placement of a nitrogen atom in the six-membered ring enhances the scaffold's hydrogen bonding capabilities, improves aqueous solubility, and confers favorable physicochemical and pharmacokinetic properties compared to its indole counterpart.[1][4] These advantages have led to the development of numerous 4-azaindole-based inhibitors targeting a wide array of kinases implicated in cancer, inflammation, and other diseases.[1][5][6]

This guide provides an objective comparison of the performance of 4-azaindole-based kinase inhibitors with alternative scaffolds, supported by experimental data. It also offers detailed methodologies for key experiments to validate their mechanism of action.

Comparative Performance of 4-Azaindole Based Kinase Inhibitors

The superiority of the 4-azaindole scaffold is evident when compared with other heterocyclic systems. The following tables summarize quantitative data from key studies, highlighting the improvements in biochemical potency, cellular activity, and pharmacokinetic profiles.

p21-Activated Kinase-1 (PAK1) Inhibitors: 4-Azaindole vs. Indole Scaffold
ScaffoldPAK1 Ki (nM)Cellular Potency (IC50, nM)clogDAqueous Solubility (pH 7.4, µM)Permeability (MDCK, 10⁻⁶ cm/s)Unbound Clearance (mouse, mL/min/kg)
Indole<101004.4<0.11.0200
4-Azaindole <10 50 3.8 >200 >20 10

Data compiled from studies on 4-azaindole-containing p21-activated kinase-1 inhibitors.[4] The data clearly indicates that while maintaining potent enzymatic inhibition, the switch to a 4-azaindole scaffold led to a two-fold increase in cellular potency and significant improvements in physicochemical properties.[4]

TGFβ Receptor I (TGFβRI) Kinase Inhibitors: 4-Azaindole vs. Pyrrololactam Scaffold
ScaffoldTGFβRI IC50 (nM)TGFβRII IC50 (nM)SMAD Nuclear Translocation IC50 (µM)Kinase Selectivity (vs. 240 kinases)
Pyrrololactam1551.5Moderate
4-Azaindole 22 7 1.8 Significantly Improved

Data from a study on 4-azaindole inhibitors of TGFβRI.[7] In the optimization of TGFβRI inhibitors, the 4-azaindole scaffold proved to be a more synthetically tractable and cell-permeable alternative to a pyrrololactam lead compound, exhibiting comparable biochemical and functional activities with significantly improved kinase selectivity.[2][7]

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of 4-azaindole based kinase inhibitors, a combination of biochemical and cell-based assays is crucial.

Biochemical Kinase Assays

These assays directly measure the inhibitory activity of the compounds against the target kinase.

1. ADP-Glo™ Kinase Assay

This luminescent, homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

  • Protocol:

    • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 4-azaindole inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

    • Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF® is a technology based on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[1]

  • Principle: A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Protocol:

    • Kinase Reaction: Perform the kinase reaction in the presence of the 4-azaindole inhibitor. The substrate is typically biotinylated, and the reaction is initiated by the addition of ATP.

    • Detection: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).

    • Incubate to allow for binding.

    • Measurement: Measure the HTRF signal at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the two signals is proportional to the extent of substrate phosphorylation.

Cell-Based Assays

These assays evaluate the effect of the inhibitor on downstream signaling events in a cellular context.

1. ELISA-Based Assay for Phosphorylated Substrate

This assay measures the level of a phosphorylated downstream substrate of the target kinase in cell lysates.

  • Principle: An antibody specific to the phosphorylated form of the substrate is used to capture and detect the target protein.

  • Protocol:

    • Cell Treatment: Treat cells with the 4-azaindole inhibitor at various concentrations, followed by stimulation with an appropriate agonist to activate the signaling pathway.

    • Cell Lysis: Lyse the cells to release the proteins.

    • ELISA: a. Coat a 96-well plate with a capture antibody specific for the total substrate protein. b. Add cell lysates to the wells and incubate. c. Wash the plate and add a detection antibody specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP. d. Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP). e. Stop the reaction and measure the absorbance using a plate reader.

2. Western Blotting

Western blotting can be used to visualize the inhibition of phosphorylation of the target kinase (autophosphorylation) or its downstream substrates.

  • Protocol:

    • Cell Treatment and Lysis: Treat and lyse cells as described for the ELISA-based assay.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Visualizing Mechanisms and Workflows

Signaling Pathways

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 P p38 MAPK p38 MAPK MKK3/6->p38 MAPK P MK2/3 MK2/3 p38 MAPK->MK2/3 P Transcription Factors Transcription Factors MK2/3->Transcription Factors P Gene Expression Gene Expression Transcription Factors->Gene Expression 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->p38 MAPK

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor GRB2 GRB2 c-Met Receptor->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription ERK->Transcription 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->c-Met Receptor

TGFb_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFβRII TGFβRII TGF-β->TGFβRII TGFβRI TGFβRI TGFβRII->TGFβRI Recruitment & P SMAD2/3 SMAD2/3 TGFβRI->SMAD2/3 P p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->TGFβRI

Experimental Workflows

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) A->B Incubate C Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) B->C Incubate D Measure Luminescence C->D

HTRF_Workflow cluster_workflow HTRF® Assay Workflow A Kinase Reaction (Kinase, Biotinylated Substrate, ATP, Inhibitor) B Add Detection Reagents (Eu-Ab, SA-XL665) A->B Incubate C Measure FRET Signal B->C

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Analogue Data Summary

Based on the hazard classifications of structurally similar compounds, 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine should be treated as a substance that is harmful if swallowed and may cause skin and eye irritation. It is also likely to be a combustible solid.

Compound NameCAS NumberHazard Classifications
3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine913983-33-2Acute Toxicity, Oral (Category 4), Combustible Solid
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-1190322-96-3Acute Toxicity, Oral (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3)[1]

Proper Disposal Protocol

The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), weighing boats, and absorbent materials from spill cleanups, must also be disposed of as hazardous waste in the same container.

  • Solutions: If the compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic solvents.

2. Container Labeling:

  • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for "Warning").

3. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Waste Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.

  • The primary recommended method of disposal for halogenated organic compounds is high-temperature incineration at a permitted facility.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Unused/Contaminated Solid D Labeled Halogenated Solid Waste Container A->D B Contaminated Labware & PPE B->D C Solutions Containing Compound E Labeled Halogenated Liquid Waste Container C->E F Designated Hazardous Waste Storage Area D->F E->F G Licensed Hazardous Waste Disposal Vendor F->G H High-Temperature Incineration G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can minimize risks, ensure a safe working environment, and maintain regulatory compliance when handling and disposing of this compound.

References

Personal protective equipment for handling 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. Adherence to these procedures is vital for ensuring laboratory safety and proper waste management.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is classified as a combustible solid that is harmful if swallowed.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to prevent eye contact with the substance.[1]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves should be worn to prevent skin contact.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against accidental spills and splashes.[3]
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of inhaling dust.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to minimize risks in the laboratory.

  • Preparation : Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[4] Verify that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools, such as a spatula and weighing paper, to handle the substance.

  • Spill Management : In the event of a spill, immediately alert personnel in the vicinity. For a small spill, carefully clean the area using absorbent pads. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Personal Hygiene : After handling the compound, wash your hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan: Managing Halogenated Organic Waste

As a halogenated organic compound, this compound requires a specific disposal protocol.[6] Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation : All waste containing this compound, including contaminated consumables like gloves and weighing paper, must be segregated as halogenated organic waste.[6][7]

  • Waste Container : Use a designated, clearly labeled, and sealed waste container for all solid halogenated organic waste.[8]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the chemical name, and the appropriate hazard symbols.

  • Storage : Store the sealed waste container in a designated and well-ventilated satellite accumulation area away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office.[7]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_handling Operational Plan cluster_disposal Disposal Plan Preparation Preparation Weighing_and_Transfer Weighing_and_Transfer Preparation->Weighing_and_Transfer Spill_Management Spill_Management Weighing_and_Transfer->Spill_Management If Spill Occurs Personal_Hygiene Personal_Hygiene Weighing_and_Transfer->Personal_Hygiene Waste_Segregation Waste_Segregation Weighing_and_Transfer->Waste_Segregation Waste_Container Waste_Container Waste_Segregation->Waste_Container Labeling Labeling Waste_Container->Labeling Storage Storage Labeling->Storage Final_Disposal Final_Disposal Storage->Final_Disposal

Caption: Workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.